molecular formula C11H10ClN B1356919 2-Chloro-3,6-dimethylquinoline CAS No. 132118-28-6

2-Chloro-3,6-dimethylquinoline

Cat. No.: B1356919
CAS No.: 132118-28-6
M. Wt: 191.65 g/mol
InChI Key: OVBZFZKRCZPILH-UHFFFAOYSA-N
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Description

2-Chloro-3,6-dimethylquinoline is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBZFZKRCZPILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577116
Record name 2-Chloro-3,6-dimethylquinoline
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Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132118-28-6
Record name 2-Chloro-3,6-dimethylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,6-dimethylquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-3,6-dimethylquinoline. The synthesis is presented as a two-step process, commencing with the Vilsmeier-Haack reaction to form a key intermediate, followed by a reduction to yield the final product. This document includes detailed experimental protocols, characterization data, and workflow diagrams to support researchers in the preparation and identification of this compound.

Synthesis

The synthesis of this compound is achieved through a two-step procedure. The initial step involves the formation of 2-chloro-3-formyl-6-methylquinoline from 4-methylacetanilide via the Vilsmeier-Haack reaction. The subsequent step is the reduction of the formyl group to a methyl group, for which the Wolff-Kishner reduction is a suitable method.

Step 1: Synthesis of 2-Chloro-3-formyl-6-methylquinoline via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds. In this synthesis, N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are used to generate the Vilsmeier reagent, which then reacts with an acetanilide derivative to yield a 2-chloro-3-formylquinoline.[1][2] For the synthesis of the intermediate, 2-chloro-3-formyl-6-methylquinoline, the starting material is 4-methylacetanilide.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place N,N-Dimethylformamide (DMF).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • After the addition is complete, add 4-methylacetanilide to the reaction mixture in portions.

  • Once the addition of the acetanilide is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base, such as a sodium hydroxide or sodium carbonate solution, until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure 2-chloro-3-formyl-6-methylquinoline.

Step 2: Reduction of 2-Chloro-3-formyl-6-methylquinoline to this compound via Wolff-Kishner Reduction

The Wolff-Kishner reduction is a method used to convert a carbonyl group into a methylene group under basic conditions.[3][4] This makes it a suitable choice for the reduction of the formyl group in 2-chloro-3-formyl-6-methylquinoline, as the chloro-substituted quinoline ring is stable under these conditions. The Huang-Minlon modification of the Wolff-Kishner reduction, which involves using a high-boiling solvent like diethylene glycol and distilling off water, is often employed for its efficiency.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-3-formyl-6-methylquinoline, hydrazine hydrate, and a high-boiling point solvent such as diethylene glycol.

  • Add a strong base, such as potassium hydroxide (KOH) pellets, to the mixture.

  • Heat the reaction mixture to a temperature that allows for the formation of the hydrazone and the subsequent removal of water by distillation.

  • After the initial reaction, increase the temperature to around 180-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

  • Maintain this temperature until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture to room temperature and dilute it with water.

  • Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure compound.

Characterization

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Not available in literature
Boiling Point Not available in literature
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 7.2m4HAromatic protons
~ 2.5s3HMethyl protons (C6-CH₃)
~ 2.4s3HMethyl protons (C3-CH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppmAssignment
~ 158C-N
~ 148C-Cl
~ 145 - 120Aromatic carbons
~ 22Methyl carbon (C6-CH₃)
~ 18Methyl carbon (C3-CH₃)

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~ 3050 - 3000C-H stretch (aromatic)
~ 2950 - 2850C-H stretch (methyl)
~ 1600 - 1450C=C and C=N stretching (aromatic ring)
~ 850 - 800C-H bending (out-of-plane)
~ 750 - 700C-Cl stretch

Mass Spectrometry (MS)

m/zAssignment
191/193[M]⁺/ [M+2]⁺ (isotopic pattern for Cl)

Mandatory Visualizations

Chemical Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Wolff-Kishner Reduction cluster_characterization Characterization start_material 4-Methylacetanilide reagents1 DMF, POCl₃ start_material->reagents1 intermediate 2-Chloro-3-formyl-6-methylquinoline reagents1->intermediate reagents2 Hydrazine Hydrate, KOH Diethylene Glycol intermediate->reagents2 final_product This compound reagents2->final_product nmr NMR (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms mp_bp Melting/Boiling Point final_product->mp_bp

Caption: Experimental workflow for the synthesis and characterization of this compound.

Chemical Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Wolff-Kishner Reduction 4-Methylacetanilide Vilsmeier Reagent 1. DMF, POCl₃ 2. Heat Intermediate Vilsmeier Reagent->Intermediate Reduction Reagents Hydrazine Hydrate, KOH Diethylene Glycol, Heat Final Product Reduction Reagents->Final Product

Caption: Overall reaction scheme for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3,6-dimethylquinoline (CAS No. 132118-28-6). The information herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, standardized experimental protocols for their determination, and insights into its potential biological relevance. Due to the limited availability of direct experimental data for this specific isomer, this guide incorporates predicted values and comparative data from closely related analogs to offer a broader understanding.

Core Physicochemical Data

The fundamental properties of this compound are crucial for its handling, formulation, and interpretation in experimental settings.[1][2][3][4][5]

PropertyValueSource
CAS Number 132118-28-6[1][2][3][4][5]
Molecular Formula C₁₁H₁₀ClN[1][2][3]
Molecular Weight 191.66 g/mol [2][3]
Predicted XlogP 3.9PubChemLite
Purity 96+% - 97% (typical)[5][6]

Comparative Data for Related Isomers:

To provide context for the expected properties of this compound, the following table presents data for structurally similar compounds. It is important to note that these values are not directly transferable but can serve as a useful reference.

CompoundMelting Point (°C)Boiling Point (°C)pKa
2,6-dimethylquinoline57-59266-2675.46
2-chloro-3-methylquinoline83-84-0.50 (Predicted)
2-chloroquinoline38266-

Experimental Protocols for Property Determination

The following sections detail standardized methodologies that can be employed to experimentally determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, while a broad range may indicate the presence of impurities.[7][8]

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate determination.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.

Experimental Workflow for Melting Point Determination

G Workflow for Melting Point Determination A Finely powder a dry sample of This compound B Pack the powder into a capillary tube (2-3 mm height) A->B C Place the capillary tube in a melting point apparatus B->C D Heat the sample at a controlled rate (1-2 °C/min near melting point) C->D E Record the temperature range from the start of melting to complete liquefaction D->E

Caption: A flowchart illustrating the process of melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a key determinant of a compound's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[9][10][11][12][13]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Experimental Workflow for Shake-Flask Solubility Assay

G Workflow for Shake-Flask Solubility Assay A Add excess solid this compound to a buffered aqueous solution B Agitate the mixture at a constant temperature for 24-48 hours A->B C Separate the undissolved solid by filtration or centrifugation B->C D Quantify the concentration of the dissolved compound in the supernatant via HPLC-UV C->D E Express the result as solubility (e.g., in µg/mL) D->E G Workflow for Potentiometric pKa Determination A Prepare a solution of this compound of known concentration with constant ionic strength B Calibrate the pH meter and set up the potentiometric titration apparatus A->B C Titrate the sample solution with a standardized strong acid (e.g., HCl) B->C D Record pH values after each addition of the titrant C->D E Plot the titration curve (pH vs. volume of titrant) and determine the pKa from the midpoint D->E G Potential Apoptotic Signaling Pathways for Quinoline Derivatives cluster_0 Cellular Response cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway Quinoline Quinoline Derivative (e.g., this compound) Casp8 Caspase-8 activation Quinoline->Casp8 induces Bax Bax activation Quinoline->Bax induces Akt_mTOR Akt/mTOR Pathway Inhibition Quinoline->Akt_mTOR inhibits Casp3 Caspase-3 activation Casp8->Casp3 Mito Mitochondrial Cytochrome c release Bax->Mito Casp9 Caspase-9 activation Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Akt_mTOR->Apoptosis promotes Casp3->Apoptosis

References

Spectroscopic Analysis of 2-Chloro-3,6-dimethylquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,6-dimethylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the specific substitution pattern of this molecule offers a unique template for further functionalization. This technical guide provides an overview of the spectroscopic properties of this compound, essential for its identification, characterization, and application in research and development.

While comprehensive experimental spectroscopic data for this compound is not widely published, this document collates available information and provides context based on related chemical structures.

Molecular and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀ClN[1]
Molecular Weight 191.66 g/mol [1]
CAS Number 132118-28-6[1]

Spectroscopic Data Summary

Mass Spectrometry (MS)

Predicted mass spectrometry data suggests the following adducts and their calculated collision cross sections (CCS). This information can be valuable for identifying the compound in complex mixtures using ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 192.05745137.0
[M+Na]⁺ 214.03939148.7
[M-H]⁻ 190.04289140.8
[M+NH₄]⁺ 209.08399158.1
[M+K]⁺ 230.01333143.6
[M]⁺ 191.04962140.1
[M]⁻ 191.05072140.1

Data from PubChemLite, predicted using CCSbase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not currently available in the searched literature. However, expected chemical shifts can be inferred from the analysis of structurally similar compounds such as 2-chloroquinoline, 2,6-dimethylquinoline, and other substituted quinolines.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting coupling patterns consistent with the trisubstituted benzene and monosubstituted pyridine rings of the quinoline core.

  • Methyl Protons: Two distinct singlet signals in the aliphatic region (typically δ 2.0-3.0 ppm), corresponding to the methyl groups at positions 3 and 6.

Expected ¹³C NMR Spectral Features:

  • Multiple signals in the aromatic region (typically δ 120-150 ppm) corresponding to the carbon atoms of the quinoline ring.

  • Signals corresponding to the two methyl carbons in the aliphatic region (typically δ 15-25 ppm).

  • The carbon atom bearing the chlorine (C2) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. Based on the functional groups present, the following characteristic absorption bands are expected:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available due to the lack of published spectra. However, standard methodologies for obtaining NMR, IR, and MS data for small organic molecules would be applicable.

General Protocol for NMR Spectroscopy:

  • Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.

  • Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

General Protocol for IR Spectroscopy:

  • Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or as a solution).

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard range (e.g., 4000-400 cm⁻¹).

General Protocol for Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Synthesis Pathway

The synthesis of this compound can be conceptualized through established methods for quinoline synthesis, such as the Vilsmeier-Haack reaction, followed by chlorination. A plausible synthetic route is outlined below.

Synthesis_Workflow Conceptual Synthesis of this compound A p-Toluidine B Acylation (e.g., Acetic Anhydride) A->B Step 1 C N-(p-tolyl)acetamide B->C D Vilsmeier-Haack Reaction (POCl₃, DMF) C->D Step 2 E This compound D->E

Caption: A conceptual workflow for the synthesis of this compound.

Logical Relationship of Spectroscopic Methods

The characterization of a novel or synthesized compound like this compound relies on the complementary information provided by different spectroscopic techniques.

Spectroscopy_Logic Interrelation of Spectroscopic Data for Structural Elucidation MS Mass Spectrometry (Molecular Weight & Formula) Structure This compound (Final Structure) MS->Structure Provides MW IR Infrared Spectroscopy (Functional Groups) IR->Structure Identifies Bonds NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) NMR->Structure Defines Skeleton

Caption: Logical flow for structure determination using multiple spectroscopic methods.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a foundational understanding of its expected spectroscopic characteristics based on its chemical structure and data from related compounds. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the field, enabling its broader use in drug discovery and materials science. Researchers working with this compound are encouraged to perform and publish this fundamental data.

References

The Synthetic Versatility of 2-Chloro-3,6-dimethylquinoline: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the potential applications of 2-Chloro-3,6-dimethylquinoline as a versatile building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details key synthetic transformations, provides representative experimental protocols, and summarizes crucial data to facilitate its use in the construction of complex molecular architectures and the discovery of novel bioactive compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The presence of a reactive chlorine atom at the 2-position of the this compound nucleus makes it an ideal substrate for a variety of synthetic transformations, enabling the introduction of diverse functional groups and the construction of novel molecular frameworks. This guide focuses on two primary classes of reactions: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the quinoline ring system enhances the reactivity of the C-Cl bond at the 2-position, making this compound a suitable substrate for several key transformations. While specific examples for this exact substrate are not extensively documented in publicly available literature, the following sections detail generalized protocols based on reactions with analogous chloro-heteroaromatic compounds, such as 2-chloroquinoxalines, which are expected to have similar reactivity.[4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base.[5][6] This reaction is instrumental in the synthesis of biaryl and vinyl-substituted quinolines, which are common motifs in biologically active molecules.[7]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) R-Pd(II)-Cl(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) + R-Cl Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar'(Ln) R-Pd(II)-R'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) + R'-B(OH)2 + Base Transmetalation Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Product R-R' Ar-Pd(II)-Ar'(Ln)->Product Reductive_Elimination Reductive Elimination

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heteroaromatics

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90875-90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O1001285
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME801688

Note: Yields are based on reactions with similar chloro-heteroaromatic substrates and may require optimization for this compound. Data adapted from representative literature on analogous compounds.[4]

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., THF, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 8 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[4]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the synthesis of a wide variety of N-substituted quinolines.[8][9] This reaction is of paramount importance in drug discovery for introducing amine functionalities, which are prevalent in many pharmaceuticals.[10]

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) R-Pd(II)-Cl(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) + R-Cl Oxidative_Addition Oxidative Addition Ar-Pd(II)-NR'R''(Ln) R-Pd(II)-NR'R''(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-NR'R''(Ln) + HNR'R'' + Base Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(Ln)->Pd(0)Ln Product R-NR'R'' Ar-Pd(II)-NR'R''(Ln)->Product Reductive_Elimination Reductive Elimination

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-Heteroaromatics

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001292
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102485
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS2-MeTHF801690

Note: Yields are based on reactions with similar chloro-heteroaromatic substrates and may require optimization for this compound. Data adapted from representative literature on analogous compounds.[4]

  • In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., XPhos, 0.04 mmol), and base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, appropriate eluent) to afford the desired product.[4]

Sonogashira and Heck Couplings

The Sonogashira and Heck reactions further expand the synthetic utility of this compound by allowing for the introduction of alkyne and alkene moieties, respectively. The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12] The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[13][14]

Table 3: Representative Conditions for Sonogashira and Heck Couplings

ReactionCoupling PartnerCatalyst (mol%)Co-catalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT6
HeckStyrenePd(OAc)₂ (3)P(o-tol)₃ (6)K₂CO₃DMF10024

Note: Conditions are generalized and may require optimization for this compound. Data adapted from representative literature on analogous compounds.[4]

  • To a stirred solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1, 9 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).

  • Filter the reaction mixture and wash the solid with the solvent.

  • The filtrate is concentrated, and the residue is purified by column chromatography.[4]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atom in the quinoline ring activates the 2-position towards nucleophilic attack, making this compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions.[15] This pathway allows for the direct displacement of the chloride with a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward and often metal-free method for functionalization.

Diagram 3: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu- Nucleophile Nu- Product 2-Nu-3,6-dimethylquinoline Meisenheimer->Product - Cl- Chloride Cl-

References

Biological Activity Screening of 2-Chloro-3,6-dimethylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the biological activity of 2-Chloro-3,6-dimethylquinoline is limited. This guide synthesizes data from studies on structurally similar quinoline derivatives to provide a representative overview of its potential biological activities and the methodologies for their assessment. The presented data should be considered illustrative for this class of compounds.

Quinoline and its derivatives are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry due to their wide range of pharmacological properties.[1][2] These compounds have shown potential as anticancer, antibacterial, and antifungal agents.[2][3] The introduction of substituents such as chloro and methyl groups on the quinoline scaffold can significantly modulate their biological activity.[4] This document outlines potential biological activities of this compound based on related structures and provides detailed experimental protocols for screening.

Potential Biological Activities

Based on the activities of analogous compounds, this compound is a candidate for screening in the following areas:

  • Anticancer Activity: Quinoline derivatives are known to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression like topoisomerases and protein kinases.[3][5][6]

  • Antibacterial Activity: Many quinoline derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1] The antimicrobial action is often attributed to the inhibition of essential bacterial enzymes.

  • Antifungal Activity: The quinoline scaffold is also a key feature in several antifungal agents, showing inhibitory effects against a range of pathogenic fungi.[1][7]

Data Presentation: Representative Biological Activity

The following tables summarize quantitative data for structurally related quinoline derivatives to illustrate the potential activity of this compound.

Table 1: Representative Anticancer Activity of Chloroquinoline Derivatives

Compound ClassCell LineActivity MetricValue (µM)Reference Compound
Quinazoline-ChalconeK-562 (Leukemia)GI₅₀0.622Doxorubicin
Quinazoline-ChalconeHCT-116 (Colon)GI₅₀1.81Doxorubicin
PyrimidodiazepineVariousLC₅₀>10-fold vs DoxorubicinDoxorubicin
2-StyrylquinolinesHCT 116 (Colon)IC₅₀Varies-

Data synthesized from studies on quinazoline-chalcones and pyrimidodiazepines.[8] GI₅₀ refers to the concentration for 50% growth inhibition, and LC₅₀ refers to the concentration for 50% cell death.

Table 2: Representative Antimicrobial Activity of Quinoline Derivatives

Compound ClassMicrobial StrainActivity MetricValue (µg/mL)Reference Compound
Quinoline-based hybridsStaphylococcus aureusMIC2-
Quinoline-based hybridsMycobacterium tuberculosisMIC10-
Quinoline-based hybridsCryptococcus neoformansMIC15.6-
Quinoline-based hybridsCandida spp.MIC62.5-

Data is for quinoline-based hydroxyimidazolium hybrids.[9] MIC stands for Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

1. Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (this compound)

    • 96-well sterile microplates

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[10]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include vehicle and blank controls.[10]

    • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[10]

    • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[11]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Test compound (this compound)

    • Sterile 96-well microtiter plates

    • Standardized microbial inoculum

  • Procedure:

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.[14]

    • Inoculation: Add a standardized inoculum of the test microorganism to each well.[14][15]

    • Controls: Include a positive control (broth and inoculum without the compound) and a negative control (broth only).[14]

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[13][16]

    • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Mandatory Visualizations

Experimental Workflow for Anticancer Screening

G Experimental Workflow for Anticancer Screening A Cell Seeding (96-well plate) B Incubation (24 hours) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24-72 hours) C->D E Add MTT Reagent D->E F Incubation (2-4 hours) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow of the MTT assay for determining anticancer activity.

Logic Diagram for Antimicrobial MIC Determination

G Logic Diagram for Antimicrobial MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate (16-20 hours) C->D E Visual Inspection for Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Logical steps for MIC determination using broth microdilution.

Potential Signaling Pathways for Quinoline-Based Anticancer Agents

G Potential Signaling Pathways for Quinoline-Based Anticancer Agents cluster_pathways Cellular Targets cluster_outcomes Cellular Outcomes Compound Quinoline Derivative Topoisomerase Topoisomerase II Compound->Topoisomerase Tubulin Tubulin Polymerization Compound->Tubulin Pim1 Pim-1 Kinase Compound->Pim1 ROS ROS Production Compound->ROS DNA_Damage DNA Damage Topoisomerase->DNA_Damage Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Apoptosis_Inhibition Inhibition of Anti-Apoptotic Proteins Pim1->Apoptosis_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis Apoptosis_Inhibition->Apoptosis Oxidative_Stress->Apoptosis

Caption: Potential mechanisms of anticancer action for quinoline derivatives.

References

2-Chloro-3,6-dimethylquinoline: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,6-dimethylquinoline is a substituted quinoline derivative that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. The quinoline core is a prominent scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The presence of a reactive chlorine atom at the 2-position, coupled with the methyl groups at the 3- and 6-positions, provides a versatile platform for the construction of more complex molecular architectures. This technical guide details the synthesis, properties, and synthetic utility of this compound as a building block for the development of novel heterocyclic compounds with potential applications in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 132118-28-6[1]
Molecular Formula C₁₁H₁₀ClN[1]
Molecular Weight 191.66 g/mol [1]
Appearance Not specified (likely a solid)
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, analogous to the synthesis of other substituted 2-chloroquinolines. A common strategy involves the cyclization of an appropriate aniline derivative to form the corresponding 2-hydroxyquinoline, followed by chlorination.

Synthesis of 2-Hydroxy-3,6-dimethylquinoline

A plausible synthetic route to the precursor, 2-hydroxy-3,6-dimethylquinoline, involves the Combes quinoline synthesis or a similar cyclization reaction.

Experimental Protocol (Adapted from analogous syntheses):

  • Reaction Setup: In a round-bottom flask, dissolve p-toluidine (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add ethyl acetoacetate (1.1 eq) to the solution.

  • Cyclization: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude 2-hydroxy-3,6-dimethylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Chlorination of 2-Hydroxy-3,6-dimethylquinoline

The conversion of the 2-hydroxyquinoline to the 2-chloroquinoline is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol (Adapted from analogous syntheses): [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add 2-hydroxy-3,6-dimethylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).[2]

  • Reaction Conditions: Heat the mixture to reflux for approximately 90 minutes.[2] The reaction should be performed in a well-ventilated fume hood.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice.[2] This is an exothermic process. The acidic solution is then neutralized by the slow addition of a dilute sodium hydroxide solution until the mixture is alkaline, which will precipitate the crude product.[2]

  • Extraction: The product is extracted into an organic solvent such as dichloromethane or ethyl acetate.[2] The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.[2]

  • Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by recrystallization or column chromatography.[2]

Synthesis Workflow Diagram

Synthesis_Workflow p_toluidine p-Toluidine intermediate 2-Hydroxy-3,6-dimethylquinoline p_toluidine->intermediate Combes Synthesis ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate final_product This compound intermediate->final_product Chlorination pocl3 POCl3 pocl3->final_product

Caption: Synthetic pathway for this compound.

Reactivity and Utility as a Building Block

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic displacement and participates in various palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for a diverse range of heterocyclic compounds.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-deficient nature of the quinoline ring facilitates the displacement of the chloro group by various nucleophiles.

General Experimental Protocol for SₙAr with Amines (Adapted from analogous reactions): [2]

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF), add the desired amine (1.1 eq) and a base such as potassium carbonate (1.5 eq).[2]

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).[2]

  • Work-up and Isolation: After completion, cool the reaction to room temperature and pour it into water to precipitate the product.[2]

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.[2]

SₙAr Reaction Workflow

SNAr_Workflow start This compound product 2-Substituted-3,6-dimethylquinoline start->product SₙAr nucleophile Nucleophile (e.g., Amine) nucleophile->product solvent_base Solvent (e.g., DMF) Base (e.g., K2CO3) solvent_base->product heating Heating (80-120 °C) heating->product

Caption: General workflow for SₙAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This compound can be utilized in several of these transformations.

3.2.1. Suzuki-Miyaura Coupling

This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.

General Experimental Protocol for Suzuki-Miyaura Coupling (Adapted from analogous reactions): [3]

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).[3]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[3]

  • Solvent Addition: Add a degassed solvent (e.g., THF, 5 mL) via syringe.[3]

  • Reaction Conditions: Heat the reaction mixture (e.g., 90 °C) and stir until completion (monitored by TLC or GC-MS).[3]

  • Work-up and Purification: After cooling, the reaction is worked up by extraction and purified by column chromatography.[3]

3.2.2. Buchwald-Hartwig Amination

This reaction is a versatile method for the synthesis of N-substituted quinolines.

General Experimental Protocol for Buchwald-Hartwig Amination (Adapted from analogous reactions): [3]

  • Reaction Setup (in a glovebox): Charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).[3]

  • Addition of Reactants: Add this compound (1.0 mmol) and the amine (1.2 mmol), followed by an anhydrous, degassed solvent (e.g., toluene, 5 mL).[3]

  • Reaction Conditions: Seal the tube, remove it from the glovebox, and heat in a preheated oil bath (e.g., 100 °C) for the specified time (e.g., 12 hours).[3]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a solvent like diethyl ether, filtered through a plug of silica gel, and concentrated. The residue is purified by flash column chromatography.[3]

3.2.3. Sonogashira and Heck Couplings

The Sonogashira coupling introduces alkyne moieties, while the Heck reaction introduces alkene functionalities, further expanding the synthetic utility of this compound.[3]

Cross-Coupling Reactions Overview

Cross_Coupling start This compound suzuki Suzuki-Miyaura (R-B(OH)2, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig (R2NH, Pd catalyst, Base) start->buchwald sonogashira Sonogashira (R-C≡CH, Pd/Cu catalyst, Base) start->sonogashira heck Heck (Alkene, Pd catalyst, Base) start->heck product_suzuki 2-Aryl/Vinyl-3,6-dimethylquinoline suzuki->product_suzuki product_buchwald 2-Amino-3,6-dimethylquinoline buchwald->product_buchwald product_sonogashira 2-Alkynyl-3,6-dimethylquinoline sonogashira->product_sonogashira product_heck 2-Alkenyl-3,6-dimethylquinoline heck->product_heck

Caption: Palladium-catalyzed cross-coupling reactions.

Synthesis of Fused Heterocyclic Systems

This compound can serve as a starting material for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. For instance, derivatives of 2-chloroquinolines bearing a formyl group at the 3-position are known to undergo condensation and cyclization reactions to form pyrazolo[3,4-b]quinolines, pyrimido[4,5-b]quinolines, and other complex ring systems.[4] While the 3-methyl group in the title compound prevents direct formylation at that position, derivatization of the methyl group could open pathways to similar fused systems.

Logical Pathway for Fused Heterocycle Synthesis

Fused_Heterocycles start This compound functionalization Functionalization of 3-methyl group start->functionalization intermediate Reactive Intermediate (e.g., 3-formyl derivative) functionalization->intermediate fused_product Fused Heterocyclic System (e.g., Pyrazolo[3,4-b]quinoline) intermediate->fused_product Cyclocondensation reagent Bifunctional Reagent (e.g., Hydrazine, Guanidine) reagent->fused_product

References

The Dawn of Novel Therapeutics: An In-depth Technical Guide to the Discovery and Synthesis of 2-Chloro-3,6-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, 2-chloro-3,6-dimethylquinoline and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential therapeutic applications of these novel derivatives, with a focus on detailed experimental protocols, quantitative data, and the underlying molecular pathways.

Synthesis of the this compound Core: The Vilsmeier-Haack Approach

The primary route for the synthesis of the foundational this compound scaffold is the Vilsmeier-Haack reaction. This versatile and widely used method allows for the formylation and cyclization of acetanilides to yield 2-chloro-3-formylquinolines, which serve as key intermediates for further derivatization.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-6-methylquinoline

This protocol outlines the synthesis of the crucial precursor, 2-chloro-3-formyl-6-methylquinoline, from 4-methylacetanilide.

Materials:

  • 4-Methylacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. After the addition is complete, continue stirring for an additional 30-60 minutes at the same temperature to form the Vilsmeier reagent.

  • To this prepared Vilsmeier reagent, add 4-methylacetanilide portion-wise while maintaining the temperature at 0-5 °C.

  • After the addition of the acetanilide, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C. The reaction is typically refluxed for 4-10 hours, with the progress monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic mixture by the slow addition of a sodium carbonate solution until a precipitate forms.

  • Filter the solid product, wash it thoroughly with water, and dry it.

  • The crude 2-chloro-3-formyl-6-methylquinoline can be further purified by recrystallization from a suitable solvent, such as ethyl acetate.[2]

Yield Data:

The Vilsmeier-Haack cyclization of substituted acetanilides generally provides moderate to good yields of the corresponding 2-chloro-3-formylquinolines. The reaction conditions, including the molar ratio of reactants and the reaction temperature, can be optimized to maximize the yield. For instance, using a 1:12 molar ratio of m-methoxyacetanilide to POCl₃ at 90°C has been shown to provide the maximum product yield.[3]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant1 4-Methylacetanilide Vilsmeier_Reaction Vilsmeier-Haack Reaction (Cyclization & Formylation) Reactant1->Vilsmeier_Reaction Reactant2 Vilsmeier Reagent (DMF + POCl3) Reactant2->Vilsmeier_Reaction Workup Work-up (Ice Quenching & Neutralization) Vilsmeier_Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-Chloro-3-formyl-6-methylquinoline Purification->Product

Vilsmeier-Haack synthesis of the key intermediate.

Derivatization of the this compound Core

The presence of the reactive chloro group at the 2-position and the formyl group at the 3-position of the quinoline ring makes 2-chloro-3-formyl-6-methylquinoline a versatile building block for the synthesis of a wide array of novel derivatives. A common and effective strategy involves the condensation of the formyl group with various nucleophiles, particularly hydrazines, to form hydrazone derivatives.

Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline Hydrazone Derivatives

This protocol describes a general method for the synthesis of hydrazone derivatives from 2-chloro-3-formyl-6-methylquinoline.

Materials:

  • 2-Chloro-3-formyl-6-methylquinoline

  • Substituted acyl hydrazines, semicarbazide, or thiosemicarbazide

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-chloro-3-formyl-6-methylquinoline in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired substituted acyl hydrazine, semicarbazide, or thiosemicarbazide to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for an appropriate time (typically monitored by TLC until the starting material is consumed).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.[4]

Quantitative Data on Synthesis:

The synthesis of various derivatives from 2-chloro-3-formyl-6-methylquinoline and its analogs has been reported with varying yields. The following table summarizes the reported yields for a selection of these derivatives.

Starting MaterialReagent(s)ProductYield (%)
2-Chloro-3-formyl-8-methylquinolineSubstituted aromatic anilinesSubstituted (benzylidene)quinolines60-80
2-Chloro-3-formyl-8-methylquinoline4-Nitroaniline2-Chloro-3-(4'-nitrobenzylidene)-8-methylquinoline57
2-Chloro-3-formyl-8-methylquinolineBenzylamine2-Chloro-3-(benzylidene)-8-methylquinoline65
6-Bromo-2-chloro-3-formylquinoline--90
AcetanilidesPOCl₃, DMF2-Chloro-3-formylquinolinesGood to moderate
2-Chloro-3-formyl-6-methylquinolineHydrazones2-Chloro-6-methylquinoline hydrazone derivatives-

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of 2-chloro-6-methylquinoline derivatives, particularly the hydrazone analogs. These compounds have been evaluated against a range of pathogenic microorganisms.

Quantitative Data on Antimicrobial Activity (MIC Values):

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents the MIC values for a selection of 2-chloro-6-methylquinoline hydrazone derivatives against various bacterial and fungal strains.

CompoundEscherichia coli (μg/mL)Staphylococcus aureus (μg/mL)Pseudomonas aeruginosa (μg/mL)Aspergillus niger (μg/mL)Aspergillus flavus (μg/mL)Mycobacterium tuberculosis H37Rv (μg/mL)
Hydrazone Derivatives (general) -----3.125-50
Compound 2S -----3.12
Quinolyl hydrazones (general) -6.25-100----

Note: Specific compound structures corresponding to the data points were not fully detailed in the provided search results.

Anticancer Activity

The anticancer potential of this compound derivatives is a rapidly evolving area of research. Several analogs have exhibited significant cytotoxic activity against various human cancer cell lines.

Quantitative Data on Anticancer Activity (GI₅₀ Values):

The GI₅₀ value represents the concentration of a compound that causes 50% inhibition of cell growth. The following table summarizes the reported GI₅₀ values for a series of quinoline hydrazone analogs.

Compound SeriesCancer Cell LinesGI₅₀ Range (µM)
Quinolyl hydrazones (18b, 18d, 18e, 18f, 18g, 18h, 18i, 18j, 18l) Full NCI 60 human cancer cell lines0.33 to 4.87

Note: The specific substitutions on the quinoline and hydrazone moieties significantly influence the anticancer potency.

Potential Signaling Pathways in Cancer

While the precise mechanisms of action for many this compound derivatives are still under investigation, the quinoxaline scaffold, a related heterocyclic system, is known to be a common feature in many kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in cancer, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Apoptosis Signal-regulating Kinase 1 (ASK1).[5] The inhibition of these pathways can disrupt tumor growth, angiogenesis, and cell survival.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_cellular_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Cell Survival ERK->Survival Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->VEGFR2 Inhibition

Potential signaling pathway targeted by quinoline derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility via the Vilsmeier-Haack reaction, coupled with the potential for diverse functionalization, makes this class of compounds highly attractive for medicinal chemistry campaigns. The demonstrated antimicrobial and anticancer activities warrant further investigation into their mechanisms of action and structure-activity relationships. Future research should focus on the synthesis of a broader range of derivatives, comprehensive in vivo evaluation, and detailed mechanistic studies to unlock the full therapeutic potential of these promising molecules.

References

The Synthetic Chemist's Guide to 2-Substituted Quinolines: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, 2-substituted quinolines have garnered significant attention due to their prevalence in bioactive molecules and their demonstrated efficacy in various disease models. This technical guide provides a comprehensive literature review of the core synthetic methodologies for accessing this important class of compounds, with a focus on providing actionable data and protocols for researchers in drug discovery and development.

Classical Synthesis of 2-Substituted Quinolines

Several named reactions have historically dominated the synthesis of the quinoline core. These methods, while foundational, often require harsh reaction conditions.

The Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines, though it is known for its often vigorous and exothermic nature.[1][2] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2][3][4] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the quinoline.[3][4]

The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[2][5][6] This method is particularly useful for the preparation of 2- and/or 4-substituted quinolines.[5]

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[2][7][8] The reaction involves the formation of an enamine intermediate, followed by cyclization and dehydration.[8]

The Friedländer Synthesis

One of the most versatile and widely used methods, the Friedländer synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][5] This method is advantageous due to its generally milder conditions and the ability to produce a variety of substituted quinolines.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced a host of new methods for the construction of 2-substituted quinolines, often with improved efficiency, milder reaction conditions, and greater functional group tolerance.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, have become powerful tools for the synthesis of 2-aryl, 2-alkynyl, and 2-alkenylquinolines, respectively. These methods typically involve the coupling of a 2-haloquinoline with a suitable organometallic reagent.

  • Suzuki Coupling: This reaction couples a 2-haloquinoline with an aryl or heteroaryl boronic acid or ester to form 2-arylquinolines.[9][10]

  • Sonogashira Coupling: This method is used to synthesize 2-alkynylquinolines by coupling a 2-haloquinoline with a terminal alkyne.[11][12]

  • Heck Coupling: The Heck reaction allows for the synthesis of 2-alkenylquinolines through the coupling of a 2-haloquinoline with an alkene.[13][14]

C-H Activation Strategies

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of the quinoline core at the C2 position.[15][16] These methods avoid the pre-functionalization of the quinoline ring, reducing the number of synthetic steps.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of representative 2-substituted quinolines using the discussed methods.

Classical Method 2-Substituted Quinoline Product Starting Materials Reaction Conditions Yield (%) Reaction Time Reference
Skraup Synthesis 2-MethylquinolineAniline, Crotonaldehyde (from Glycerol)H₂SO₄, Nitrobenzene, 140-150°C84-913-4 h[3]
Doebner-von Miller 2-MethylquinolineAniline, CrotonaldehydeHCl, Toluene, Reflux50-554-6 h[17]
Combes Synthesis 2,4-DimethylquinolineAniline, AcetylacetoneH₂SO₄, Heat892 h[18]
Friedländer Synthesis Ethyl 2-phenylquinoline-3-carboxylate2-Aminobenzophenone, Ethyl acetoacetateHCl, Ethanol, RefluxHigh4 h[3]
Modern Method 2-Substituted Quinoline Product Starting Materials Catalyst/Reagents Yield (%) Reaction Time Reference
Suzuki Coupling 2-Arylquinoline2-Chloroquinoline, Arylboronic acidPd(dppf)Cl₂, K₂CO₃5-8912-24 h[19]
Sonogashira Coupling 2-Alkynylquinoline2-Haloquinoline, Terminal alkynePdCl₂(PPh₃)₂, CuI, Base7912 h[20]
Heck Coupling 2-Alkenylquinoline2-Haloquinoline, AlkenePd(OAc)₂, PPh₃, Base7112 h[21]
C-H Activation (Alkylation) 2-AlkylquinolineQuinoline N-oxide, Alkyl GrignardCu(OAc)₂52-9424 h[16]

Detailed Experimental Protocols

Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.[3]

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.[3]

  • Add the ferrous sulfate heptahydrate to the reaction mixture.[3]

  • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.[3]

  • Perform steam distillation to isolate the crude quinoline.[3]

  • Separate the quinoline layer from the aqueous layer in the distillate.[3]

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[3]

Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde

  • 6 M Hydrochloric acid

  • Toluene

  • Concentrated sodium hydroxide solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.[2]

  • Heat the mixture to reflux.[2]

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.[2]

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[2]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[2]

  • Upon completion, allow the mixture to cool to room temperature.[2]

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[2]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone

  • Concentrated Sulfuric Acid

Procedure:

  • Condense aniline with acetylacetone to form the enamine intermediate.[8]

  • In a separate flask, carefully add concentrated sulfuric acid.

  • Slowly add the enamine intermediate to the sulfuric acid with cooling.

  • Heat the reaction mixture to induce cyclization and dehydration.

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure. Purify the crude product by distillation or chromatography.

Friedländer Synthesis of Ethyl 2-phenylquinoline-3-carboxylate

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Concentrated Hydrochloric acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Applications in Drug Development: Targeting Signaling Pathways

2-Substituted quinolines are privileged scaffolds in drug discovery, with numerous examples demonstrating potent activity against a range of diseases, including cancer and malaria. Their mechanism of action often involves the modulation of key signaling pathways.

Anticancer Activity: Kinase Inhibition

Many 2-substituted quinoline derivatives exhibit anticancer properties by inhibiting protein kinases that are crucial for tumor growth and survival.[22] Key targets include:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell proliferation and survival.[23][24][25]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][8][26]

  • Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is involved in cell growth, proliferation, and migration.

Synthesis_Decision_Tree

Figure 1: EGFR Signaling Pathway and Inhibition by 2-Substituted Quinolines.
Figure 2: VEGFR Signaling Pathway and Inhibition by 2-Substituted Quinolines.
Figure 3: PI3K/Akt/mTOR Signaling Pathway.
Figure 4: Ras/Raf/MEK/ERK Signaling Pathway.
Figure 5: General Experimental Workflow for Quinoline Synthesis.
Figure 6: Decision Tree for Selecting a Quinoline Synthesis Method.
Antimalarial Activity

The quinoline core is central to many antimalarial drugs, including quinine and chloroquine. 2-Substituted quinolines have been extensively investigated as potential antimalarial agents. Their mechanism of action is often attributed to the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[21][27][28] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinolines are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[27]

Conclusion

The synthesis of 2-substituted quinolines remains an active and important area of research, driven by the therapeutic potential of this privileged scaffold. While classical methods provide a solid foundation, modern synthetic techniques, particularly metal-catalyzed cross-coupling and C-H activation, offer more efficient and versatile routes to novel derivatives. A thorough understanding of these synthetic methods, coupled with insights into the biological targets and signaling pathways, is crucial for the rational design and development of the next generation of quinoline-based drugs. This guide provides a valuable resource for researchers by consolidating key synthetic protocols, quantitative data, and mechanistic insights to facilitate their efforts in this exciting field.

References

Theoretical studies on the reactivity of 2-Chloro-3,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of the Reactivity of 2-Chloro-3,6-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry due to its potential as a scaffold in the development of novel therapeutic agents. Understanding the reactivity of this molecule is paramount for its effective utilization in synthetic chemistry and drug design. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, drawing upon computational and experimental data from structurally related compounds. It covers the key aspects of its electronic structure, susceptibility to nucleophilic aromatic substitution, and the influence of its substituents on reactivity. Detailed computational methodologies and reaction protocols are provided to facilitate further research and application in drug development. While specific experimental and computational data for this exact molecule is not extensively available in the public domain, this document provides a comprehensive overview of the established theoretical protocols and expected outcomes based on studies of structurally similar quinoline and quinoxaline derivatives.[1]

Introduction to the Reactivity of this compound

The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3] The reactivity of substituted quinolines is of great interest to medicinal chemists for the synthesis of new chemical entities. This compound possesses a reactive chloro group at the 2-position, which is activated towards nucleophilic displacement by the electron-withdrawing effect of the ring nitrogen. The methyl groups at the 3- and 6-positions also modulate the electronic and steric properties of the molecule, thereby influencing its reactivity.

Theoretical studies, primarily employing quantum chemical calculations such as Density Functional Theory (DFT), are invaluable tools for predicting and understanding the reactivity of such molecules.[1][3] These methods provide insights into the molecular geometry, electronic properties, and reaction mechanisms at an atomic level.

Theoretical Reactivity Descriptors

The reactivity of this compound can be rationalized by examining several key theoretical descriptors derived from quantum chemical calculations. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the LUMO is expected to be localized on the pyrimidine ring, particularly on the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In this compound, the most positive potential is anticipated around the C2-carbon, confirming its electrophilic nature.

Fukui Functions: These functions are used to predict the local reactivity of a molecule. The Fukui function for nucleophilic attack (

f+f^+‘f+‘
) will be highest at the C2-position, indicating it as the primary site for reaction with nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

The predominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr).[4] This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of the chloride leaving group.

The general mechanism for the SNAr reaction is a two-step process:

  • Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Loss of the leaving group: The chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.[4]

The rate of the SNAr reaction is influenced by several factors:

  • The nature of the nucleophile: Stronger nucleophiles generally react faster.

  • The solvent: Polar aprotic solvents, such as DMF and DMSO, are preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[4] They also help in stabilizing the charged Meisenheimer complex.[4]

  • The electronic effects of substituents: The electron-donating methyl groups at the 3- and 6-positions can slightly decrease the electrophilicity of the quinoline ring, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted 2-chloroquinoline.[4]

  • Steric effects: The methyl group at the 3-position can introduce steric hindrance to the incoming nucleophile, which may affect the reaction rate, especially with bulky nucleophiles.[4]

Quantitative Data from Theoretical Studies

Table 1: Calculated Molecular Properties of this compound (Hypothetical)

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.8eV
HOMO-LUMO Gap4.7eV
Dipole Moment2.5Debye

Table 2: Calculated Geometric Parameters of this compound (Hypothetical)

ParameterBond/AngleValueUnit
Bond LengthC2-Cl1.75Å
Bond LengthC2-N11.32Å
Bond LengthC3-C41.41Å
Bond AngleCl-C2-N1115Degrees
Bond AngleC2-N1-C9118Degrees

Table 3: Calculated Activation Energies for SNAr Reaction with a Generic Nucleophile (Hypothetical)

Reaction StepActivation Energy (ΔG‡)Unit
Meisenheimer Complex Formation15kcal/mol
Chloride Elimination5kcal/mol

Experimental Protocols

The following sections detail a typical computational workflow for the quantum chemical analysis of this compound and a general experimental protocol for its derivatization via SNAr.

Computational Methodology

A reliable method for theoretical calculations on this type of molecule involves the use of Density Functional Theory (DFT).[1]

  • Geometry Optimization: The molecular geometry of this compound is optimized in the ground state using the B3LYP functional combined with the 6-311++G(d,p) basis set.[1][3]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Electronic Property Calculations: Frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and other electronic properties are calculated from the optimized geometry.

  • Reaction Pathway Analysis: To study the SNAr reaction, the transition states for the formation of the Meisenheimer complex and the subsequent elimination of the chloride ion are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the transition states connect the reactants and products.

  • Solvent Effects: The influence of the solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[1]

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add the desired amine (1.1 eq) and a base such as potassium carbonate or triethylamine (1.5 eq).

  • Reaction Conditions: The reaction mixture is heated to an appropriate temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 3,6-dimethylquinolin-2-amine derivative.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of this compound's reactivity.

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_reactivity Reactivity Analysis cluster_output Output start This compound Structure geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search (SNAr Pathway) geom_opt->ts_search elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop results Theoretical Reactivity Data (Energies, Geometries, etc.) elec_prop->results irc_calc IRC Calculation ts_search->irc_calc irc_calc->results

Caption: A typical workflow for quantum chemical calculations.[1]

snar_mechanism reactant This compound + Nucleophile (Nu-) transition1 Transition State 1 reactant->transition1 Addition intermediate Meisenheimer Complex (Anionic Intermediate) transition1->intermediate transition2 Transition State 2 intermediate->transition2 Elimination product Substituted Product + Cl- transition2->product

Caption: The SNAr reaction pathway for this compound.

drug_discovery_flow start This compound (Starting Material) synthesis Synthesis of Derivatives (e.g., via SNAr) start->synthesis screening Biological Screening (e.g., Kinase Assays) synthesis->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical flow from starting material to drug candidate.

Conclusion

Theoretical studies provide a powerful framework for understanding and predicting the reactivity of this compound. The combination of a reactive chloro group and modulating methyl substituents makes this molecule a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The insights gained from quantum chemical calculations, particularly regarding the SNAr mechanism, can guide the rational design of synthetic routes and the development of new drug candidates. While further specific computational and experimental studies on this molecule are warranted, the principles outlined in this guide, based on analogous systems, provide a solid foundation for future research in this area.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-3,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2-chloro-3,6-dimethylquinoline, a versatile building block for the synthesis of novel compounds in medicinal chemistry and materials science. The following sections detail the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a robust toolkit for the functionalization of the quinoline core.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3,6-dimethylquinolines

The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds, enabling the arylation of the 2-position of the quinoline ring. This reaction is characterized by its mild conditions and tolerance to a wide range of functional groups.

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90875-90[1]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O1001285[1]
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Toluene/H₂O1101082
44-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1001288

Note: Yields are based on reactions with 2-chloro-3,6-dimethylquinoxaline and similar chloro-heteroaromatic substrates and may require optimization for this compound.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (see table, e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv), and base (see table, e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[1]

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the degassed solvent (see table, e.g., THF, 5 mL) via syringe.[1]

  • Heat the reaction mixture to the specified temperature (see table, e.g., 90 °C) and stir for the indicated time (e.g., 8 hours).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-3,6-dimethylquinoline.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base B Add Degassed Solvent A->B 1. C Heat and Stir (Inert Atmosphere) B->C 2. D Cool to RT C->D 3. E Extraction D->E 4. F Drying & Concentration E->F 5. G Column Chromatography F->G 6. H 2-Aryl-3,6-dimethylquinoline G->H 7.

Suzuki-Miyaura Coupling Experimental Workflow

Heck Reaction: Synthesis of 2-Alkenyl-3,6-dimethylquinolines

The Heck reaction facilitates the formation of a carbon-carbon bond between this compound and an alkene, providing access to 2-alkenyl-substituted quinolines.

Data Presentation: Representative Conditions for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10016
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcDMA12024
3AcrylonitrilePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃1,4-Dioxane11018
4CyclohexenePdCl₂(PPh₃)₂ (3)-Cy₂NMeNMP13020

Note: These conditions are based on general Heck reaction protocols and may require optimization for this compound.

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium catalyst (see table, e.g., Pd(OAc)₂, 0.02 mmol, 0.02 equiv), ligand (if required, see table), and base (see table, e.g., Et₃N, 2.0 mmol, 2.0 equiv).

  • Add the solvent (see table, e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature (see table, e.g., 100 °C) for the indicated time (e.g., 16 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2-alkenyl-3,6-dimethylquinoline.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Combine Reactants: - this compound - Alkene - Pd Catalyst & Ligand - Base B Add Solvent A->B 1. C Seal and Heat B->C 2. D Cool to RT C->D 3. E Aqueous Workup & Extraction D->E 4. F Drying & Concentration E->F 5. G Column Chromatography F->G 6. H 2-Alkenyl-3,6-dimethylquinoline G->H 7.

Heck Reaction Experimental Workflow

Sonogashira Coupling: Synthesis of 2-Alkynyl-3,6-dimethylquinolines

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 2-alkynyl-substituted quinolines.

Data Presentation: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6
21-HexynePd(PPh₃)₄ / CuIi-Pr₂NEtDMF608
3TrimethylsilylacetylenePdCl₂(MeCN)₂ / CuIPiperidineToluene8012
4Propargyl alcoholPd₂(dba)₃ / Xantphos / CuIK₂CO₃1,4-Dioxane9010

Note: These conditions are based on protocols for similar chloro-heteroaromatic substrates and may require optimization.[1]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a stirred solution of this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.5 mmol, 1.5 equiv) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1, 9 mL), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 0.02 equiv) and copper(I) iodide (CuI, 0.04 mmol, 0.04 equiv).[1]

  • Stir the reaction mixture at the specified temperature (see table) under an inert atmosphere until completion (monitored by TLC).[1]

  • Filter the reaction mixture and wash the solid with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, appropriate eluent) to afford the desired 2-alkynyl-3,6-dimethylquinoline.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Combine: - this compound - Terminal Alkyne - Pd/Cu Catalysts in Solvent/Base B Stir at RT or Heat (Inert Atmosphere) A->B 1. C Filter B->C 2. D Concentrate C->D 3. E Column Chromatography D->E 4. F 2-Alkynyl-3,6-dimethylquinoline E->F 5.

Sonogashira Coupling Experimental Workflow

Buchwald-Hartwig Amination: Synthesis of 2-Amino-3,6-dimethylquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of N-substituted 2-aminoquinolines.[2]

Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001292
2MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄1,4-Dioxane1101685
3Benzylamine[Pd(allyl)Cl]₂ (1)cataCXium A (2)Cs₂CO₃THF801888
4Lithium bis(trimethylsilyl)amidePd₂(dba)₃ (2)BrettPhos (3)LiHMDS2-MeTHF801690[1]

Note: Yields are based on reactions with similar chloro-heteroaromatic substrates and may require optimization.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 0.02 equiv), ligand (e.g., XPhos, 0.04 mmol, 0.04 equiv), and base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).[1]

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).[1]

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).[1]

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the residue by flash column chromatography (silica gel, appropriate eluent) to afford the desired 2-amino-3,6-dimethylquinoline.[1]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Combine: - Pd Catalyst & Ligand - Base - this compound - Amine B Add Anhydrous, Degassed Solvent A->B 1. C Heat & Stir B->C 2. D Cool to RT C->D 3. E Dilute & Filter (Ether/Silica) D->E 4. F Concentrate E->F 5. G Column Chromatography F->G 6. H 2-Amino-3,6-dimethylquinoline G->H 7.

Buchwald-Hartwig Amination Experimental Workflow

General Considerations

The provided protocols are generalized procedures based on literature for similar substrates. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve optimal results for the functionalization of this compound. All experiments should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-3,6-dimethylquinoline with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. The functionalization of the quinoline ring system is of paramount importance in medicinal chemistry for the generation of novel therapeutic agents. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile method for the introduction of various functionalities onto the quinoline core, particularly at the 2- and 4-positions, which are activated by the electron-withdrawing effect of the ring nitrogen.

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution on 2-chloro-3,6-dimethylquinoline with a range of primary and secondary amines. The resulting 2-amino-3,6-dimethylquinoline derivatives are valuable intermediates for drug discovery, with potential applications as kinase inhibitors, among others.

Reaction Principle

The nucleophilic aromatic substitution on this compound proceeds via an addition-elimination mechanism. The electron-deficient nature of the quinoline ring at the C2 position facilitates the attack of a nucleophile (in this case, an amine) to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride leaving group restores the aromaticity of the quinoline ring, yielding the corresponding 2-amino-3,6-dimethylquinoline derivative. The reaction is often facilitated by the use of a base to neutralize the HCl generated during the reaction.

Applications in Drug Discovery

The 2-aminoquinoline scaffold is a key pharmacophore in a number of therapeutic agents. Notably, derivatives of this class have been investigated as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. The synthesized 2-amino-3,6-dimethylquinoline derivatives can be screened for their inhibitory activity against key kinases in this pathway, making them attractive candidates for the development of novel anticancer therapeutics.

Data Presentation: Reaction of this compound with Various Amines

The following table summarizes the expected reaction conditions and yields for the nucleophilic aromatic substitution on this compound with a selection of primary and secondary amines. Please note that while specific literature data for this exact substrate is limited, the presented data is based on established protocols for structurally related 2-chloroquinolines and is intended to provide a reliable starting point for reaction optimization.

Amine NucleophileSolventBaseTemperature (°C)Time (h)Expected Yield (%)
AnilineEthanolTriethylamineReflux1285-95
4-MethoxyanilineDMFK₂CO₃100880-90
MorpholineTolueneNaOtBu1001290-98
Piperidinen-Butanol-1201875-85
BenzylamineDMSOK₂CO₃1101080-90

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with Primary Amines (e.g., Aniline)

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Triethylamine (TEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask, add the primary amine (1.1 mmol).

  • Add triethylamine (1.5 mmol) to the reaction mixture to act as a base.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 3:7 v/v). The reaction is typically complete within 12-16 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-amino-3,6-dimethylquinoline derivative.

Protocol 2: General Procedure for the Reaction of this compound with Secondary Amines (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine (or other secondary amine)

  • Anhydrous Toluene

  • Sodium tert-butoxide (NaOtBu)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), sodium tert-butoxide (1.2 mmol), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (10 mL) and the secondary amine (1.1 mmol) via syringe.

  • Heat the reaction mixture in a preheated oil bath at 100 °C for 12 hours with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully quench the reaction with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 2-(substituted-amino)-3,6-dimethylquinoline.

Mandatory Visualizations

SNAr_Mechanism reagents This compound + Amine (R-NH₂) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product 2-Amino-3,6-dimethylquinoline + HCl intermediate->product Elimination of Cl⁻

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Amine and This compound reagents Prepare Reactants, Solvent, and Base start->reagents setup Reaction Setup (Conventional Heating or Inert Atmosphere) reagents->setup reaction Nucleophilic Aromatic Substitution setup->reaction monitor Monitor by TLC reaction->monitor workup Quench and Extract monitor->workup purify Column Chromatography workup->purify characterize Characterize Product purify->characterize end end characterize->end Final Product

Caption: Experimental workflow for SNAr on this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Stimulation Inhibitor 2-Amino-3,6-dimethylquinoline Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-3,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-3,6-dimethylquinoline with various boronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, which are pivotal in the fields of medicinal chemistry and materials science. The following protocols and data are designed to serve as a comprehensive guide for the successful execution and optimization of this transformation.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] This reaction is catalyzed by a palladium(0) complex and is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[2][3] For heteroaryl chlorides like this compound, which can be less reactive than their bromide or iodide counterparts, the selection of an appropriate catalyst system, particularly the ligand, is crucial for achieving high yields.[4][5] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the key oxidative addition step of the catalytic cycle.[6][7][8]

Reaction Scheme

General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids and desired scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[4]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst like Pd(dppf)Cl₂)[4]

  • Ligand (e.g., SPhos, XPhos, RuPhos, or PPh₃)[4][8]

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[9][10]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, THF)[9]

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), the ligand (0.02-0.10 mmol, 2-10 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).[9]

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL) to the reaction mixture via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).[9]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of chloro-heterocycles, which can be adapted for this compound. Optimization may be necessary to achieve the best results for specific substrates.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90875-90[9]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O10012~85[9]
33-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene11016>80
44-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME/H₂O8512>80

Note: Yields are based on reactions with structurally similar chloro-heteroaromatic substrates and serve as a starting point for optimization.[9]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst System: Pd Source + Ligand A->B C Evacuate and Backfill with Inert Gas (x3) B->C D Add Degassed Solvent C->D E Heat and Stir (e.g., 80-110 °C) D->E F Monitor Reaction (TLC, GC-MS) E->F G Cool to Room Temp F->G H Aqueous Workup (Extraction) G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂(X) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂(R²) PdII_Aryl->PdII_Diaryl Transmetal Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination R1X R¹-X (this compound) R2BOH2 R²-B(OH)₂ + Base R1R2 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines and related compounds, which are prevalent in a wide range of biologically active molecules and functional materials. The reaction's broad substrate scope, functional group tolerance, and generally high yields make it a superior alternative to traditional methods of C-N bond formation, such as nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions.

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 2-Chloro-3,6-dimethylquinoline. While specific literature examples for this exact substrate are limited, data from the closely related and electronically similar 2-Chloro-3,6-dimethylquinoxaline provides a strong predictive framework for reaction conditions and expected outcomes. The protocols and data presented herein are based on established methodologies for heteroaryl chlorides and serve as a comprehensive guide for the successful synthesis of a diverse range of N-substituted 3,6-dimethylquinolin-2-amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst, a phosphine ligand, a base, the aryl halide (this compound), and an amine. The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine substrate coordinates to the palladium center, typically displacing the halide ligand.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl bond is formed through reductive elimination, yielding the aminated quinoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

dot

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdii_intermediate L_nPd(II)(Ar)X oxidative_addition->pdii_intermediate amine_coordination Amine Coordination pdii_intermediate->amine_coordination pdii_amine_complex [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ amine_coordination->pdii_amine_complex deprotonation Deprotonation pdii_amine_complex->deprotonation pdii_amido_complex L_nPd(II)(Ar)(NR₂) deprotonation->pdii_amido_complex hx_base [Base-H]⁺X⁻ deprotonation->hx_base reductive_elimination Reductive Elimination pdii_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ (Product) reductive_elimination->product arx Ar-X (this compound) arx->oxidative_addition r2nh R₂NH (Amine) r2nh->amine_coordination base Base base->deprotonation

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of heteroaryl chlorides. This data, primarily from studies on the analogous 2-Chloro-3,6-dimethylquinoxaline, provides a strong starting point for the optimization of the amination of this compound.

Table 1: Key Reaction Components and Their Roles

ComponentExamplesRole in the Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂Source of the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BrettPhos, BINAPStabilizes the Pd catalyst, facilitates oxidative addition and reductive elimination. The choice of ligand is crucial for reaction efficiency.
Base NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDSFacilitates the deprotonation of the amine, which is necessary for the formation of the palladium-amido complex.
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.
Amine Primary & Secondary Alkyl/Aryl AminesThe nucleophile that couples with the heteroaryl chloride.

Table 2: Representative Reaction Conditions and Yields for the Amination of a Structurally Similar Heteroaryl Chloride (2-Chloro-3,6-dimethylquinoxaline)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001292
2AnilinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Dioxane1102485
3BenzylaminePdCl₂(dppf) (3)-K₂CO₃THF801888
4n-ButylaminePd(OAc)₂ (2)BrettPhos (3)LiHMDS2-MeTHF801690

Note: The yields presented are for the amination of 2-Chloro-3,6-dimethylquinoxaline and should be considered as a guideline. Optimization will be necessary to achieve the best results for this compound.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These protocols should be adapted and optimized for specific amine substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure using Pd₂(dba)₃/XPhos

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Syringes and needles for transfer of degassed solvents

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 mmol), XPhos (0.02-0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol) to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 15-20 minutes to allow for catalyst activation.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(OAc)₂/Buchwald Ligand

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Appropriate Buchwald ligand (e.g., RuPhos, BrettPhos)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed dioxane or tert-butanol

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01-0.03 mmol), the selected Buchwald ligand (0.015-0.045 mmol), and the base (K₃PO₄ or Cs₂CO₃, 2.0 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the work-up and purification procedure outlined in Protocol 1.

dot

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - Pd Precatalyst - Ligand - Base - this compound - Amine solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Safety Considerations

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • The solvents used are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases such as NaOtBu are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 3,6-dimethylquinolin-2-amines from this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and should be optimized for each specific amine substrate. The protocols and data provided in these application notes, based on a closely related heteroaromatic system, offer a solid foundation for researchers to develop efficient and robust synthetic routes to a wide variety of valuable quinoline derivatives.

Application Notes and Protocols for the Synthesis of 2-Amino-3,6-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an amino group at the 2-position of the quinoline ring is a key synthetic transformation that often leads to enhanced pharmacological profiles. This document provides detailed application notes and protocols for the synthesis of various 2-amino-3,6-dimethylquinoline derivatives starting from the readily available precursor, 2-chloro-3,6-dimethylquinoline. The primary method highlighted is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile C-N bond-forming reaction.

Core Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly efficient for the amination of aryl halides, including heteroaryl chlorides like this compound, with a broad spectrum of primary and secondary amines. The general transformation is depicted below:

G This compound This compound 2-Amino-3,6-dimethylquinoline Derivative 2-Amino-3,6-dimethylquinoline Derivative This compound->2-Amino-3,6-dimethylquinoline Derivative Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->2-Amino-3,6-dimethylquinoline Derivative Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->2-Amino-3,6-dimethylquinoline Derivative Base Base Base->2-Amino-3,6-dimethylquinoline Derivative Solvent, Heat Solvent, Heat Solvent, Heat->2-Amino-3,6-dimethylquinoline Derivative

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocols

Materials and Equipment
  • This compound

  • Selected primary or secondary amine (e.g., aniline, morpholine, n-butylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or microwave reaction vial

  • Magnetic stirrer with heating plate/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer, IR spectrometer, Mass spectrometer for characterization

General Protocol for Buchwald-Hartwig Amination

The following is a general procedure that can be adapted for various amine nucleophiles. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Schlenk tube with: - Pd Catalyst - Ligand - Base B Add this compound and Amine A->B C Add Anhydrous, Degassed Solvent B->C D Seal and Purge with Inert Gas C->D E Heat to Desired Temperature (e.g., 80-120 °C) D->E F Stir for Specified Time (e.g., 2-24 h) E->F G Monitor Progress (TLC/LC-MS) F->G H Cool to Room Temperature G->H I Dilute with Organic Solvent H->I J Filter through Celite I->J K Concentrate under Reduced Pressure J->K L Purify by Column Chromatography K->L

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the synthesis of various 2-amino-3,6-dimethylquinoline derivatives. Please note that these are based on typical conditions for similar heteroaryl chlorides and may require optimization for the specific substrate.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11018~85
2MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012~92
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄THF8016~90
4BenzylaminePdCl₂(dppf) (3)-K₂CO₃Toluene10020~88

Characterization Data of Representative Derivatives

Below is a table with expected characterization data for the synthesized compounds.

CompoundMolecular FormulaMass (M+H)⁺¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)IR (cm⁻¹)
N-Phenyl-3,6-dimethylquinolin-2-amine C₁₇H₁₆N₂249.137.8-6.9 (m, 9H, Ar-H), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃)155.8, 146.2, 138.5, 135.1, 130.2, 129.1, 128.8, 124.5, 122.3, 120.9, 118.7, 21.2, 18.53410 (N-H), 3050 (Ar C-H), 1610, 1580 (C=C, C=N)
2-(Morpholin-4-yl)-3,6-dimethylquinoline C₁₅H₁₈N₂O259.157.7-7.1 (m, 4H, Ar-H), 3.9 (t, 4H, O-CH₂), 3.2 (t, 4H, N-CH₂), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃)158.2, 145.9, 136.8, 134.5, 129.7, 128.4, 125.1, 123.8, 66.9, 51.5, 21.3, 19.13060 (Ar C-H), 2950, 2850 (Aliph. C-H), 1600, 1570 (C=C, C=N), 1115 (C-O)
N-Butyl-3,6-dimethylquinolin-2-amine C₁₅H₂₀N₂229.177.6-7.0 (m, 4H, Ar-H), 4.8 (br s, 1H, NH), 3.4 (t, 2H, N-CH₂), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃), 1.7-1.4 (m, 4H, CH₂CH₂), 0.9 (t, 3H, CH₃)157.5, 146.1, 136.2, 134.8, 129.5, 128.1, 124.8, 123.2, 43.8, 31.5, 21.1, 20.3, 18.9, 13.93430 (N-H), 3055 (Ar C-H), 2960, 2870 (Aliph. C-H), 1615, 1585 (C=C, C=N)

Signaling Pathways and Logical Relationships

The synthesized 2-aminoquinoline derivatives are often investigated for their potential as kinase inhibitors. The following diagram illustrates a simplified representation of a generic kinase signaling pathway that such compounds might target.

G cluster_pathway Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) B->C Activates D Transcription Factors C->D Phosphorylates E Gene Expression (Proliferation, Survival) D->E Regulates Inhibitor 2-Aminoquinoline Derivative Inhibitor->C Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The Buchwald-Hartwig amination provides a highly effective and versatile method for the synthesis of a diverse library of 2-amino-3,6-dimethylquinoline derivatives from this compound. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the exploration of this important chemical space for the development of novel therapeutic agents. Further optimization of reaction conditions for specific amine substrates is encouraged to achieve maximal yields and purity.

Application of 2-Chloro-3,6-dimethylquinoline in Kinase Inhibitor Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols concerning the use of 2-chloro-3,6-dimethylquinoline as a scaffold in the synthesis of kinase inhibitors. While literature specifically detailing the application of this compound is limited, extensive research exists for the closely related and structurally similar compound, 2-chloro-3,6-dimethylquinoxaline . This document will focus on the applications of this quinoxaline analog as a versatile starting material for the development of potent kinase inhibitors, providing valuable insights and methodologies for researchers in the field.

The quinoxaline core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including kinase inhibition.[1] The presence of a reactive chlorine atom at the 2-position of 2-chloro-3,6-dimethylquinoxaline offers a convenient handle for synthetic modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2][3]

Synthetic Protocols

The synthesis of kinase inhibitors from 2-chloro-3,6-dimethylquinoxaline typically involves a two-step process: the synthesis of the quinoxaline core followed by diversification through substitution of the chlorine atom.

Synthesis of 2-Hydroxy-3,6-dimethylquinoxaline

The precursor, 2-hydroxy-3,6-dimethylquinoxaline, is synthesized via a condensation reaction between 4-methyl-1,2-phenylenediamine and ethyl pyruvate.

Protocol:

  • Dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in n-butanol in a round-bottom flask.

  • Add ethyl pyruvate (1.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration and wash with a small volume of cold n-butanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-hydroxy-3,6-dimethylquinoxaline.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Chlorination of 2-Hydroxy-3,6-dimethylquinoxaline

The hydroxyl group is then converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol:

  • In a round-bottom flask, carefully add 2-hydroxy-3,6-dimethylquinoxaline (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Attach a reflux condenser and heat the mixture to reflux for approximately 90 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • In a fume hood, carefully and slowly pour the reaction mixture onto crushed ice in a beaker. This is an exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a dilute sodium hydroxide solution until the mixture is alkaline, which will precipitate the crude product.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-chloro-3,6-dimethylquinoxaline can be further purified by recrystallization or column chromatography.

  • Confirm the structure of the product using analytical techniques such as NMR and mass spectrometry.

Derivatization of 2-Chloro-3,6-dimethylquinoxaline

The reactive chlorine atom at the 2-position is readily displaced by various nucleophiles, such as amines, to generate a library of kinase inhibitor candidates.[2]

Protocol for Nucleophilic Aromatic Substitution:

  • To a stirred solution of 2-chloro-3,6-dimethylquinoxaline (1.0 equivalent) and the desired substituted aniline (1.1 equivalents) in an anhydrous solvent such as DMF, add a base like potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture at 80-120 °C under an inert atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2-(arylamino)-3,6-dimethylquinoxaline derivative.

  • Characterize the final compound by NMR, mass spectrometry, and other relevant analytical methods.

Target Kinases and Biological Activity

Derivatives of the 2-chloro-3,6-dimethylquinoxaline scaffold have been investigated as inhibitors of several protein kinases implicated in diseases such as cancer and neurodegenerative disorders.[2]

Table 1: Summary of Target Kinases and Reported Bioactivity of Quinoxaline-Based Inhibitors

Compound ClassTarget Kinase(s)Representative IC₅₀ ValuesReference
Quinoxaline DerivativesVEGFR-2Not Specified[1]
Quinoxaline DerivativesASK1Not Specified[4]
6,7-dimethyl quinoxaline analogsGSK3β, DYRK1A, CLK1Not Specified[2]

Note: Specific IC₅₀ values for derivatives of 2-chloro-3,6-dimethylquinoxaline were not available in the searched literature. The table reflects the general targeting of these kinase families by the broader quinoxaline class.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway targeted by quinoxaline-based kinase inhibitors and the general experimental workflow for their synthesis and evaluation.

G Potential Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor VEGFR2 VEGFR-2 Growth_Factor->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Quinoxaline_Inhibitor Quinoxaline-based Inhibitor Quinoxaline_Inhibitor->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Proliferation Cell Proliferation, Angiogenesis mTOR->Cell_Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline-based inhibitor.

G Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation Start Starting Materials: 4-methyl-1,2-phenylenediamine Ethyl pyruvate Synthesis_Hydroxy Synthesis of 2-Hydroxy-3,6-dimethylquinoxaline Start->Synthesis_Hydroxy Chlorination Chlorination to 2-Chloro-3,6-dimethylquinoxaline Synthesis_Hydroxy->Chlorination Derivatization Derivatization via Nucleophilic Substitution Chlorination->Derivatization Library Library of Quinoxaline Derivatives Derivatization->Library Screening Kinase Inhibition Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for the synthesis and development of quinoxaline-based kinase inhibitors.

References

Synthesis of 2-Alkynyl-3,6-dimethylquinolines via Sonogashira Coupling: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-alkynyl-3,6-dimethylquinolines, a class of compounds with potential applications in medicinal chemistry and materials science. The synthetic route involves a two-step process: the preparation of the key intermediate, 2-chloro-3,6-dimethylquinoline, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with various terminal alkynes.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, present in numerous therapeutic agents. The introduction of an alkynyl moiety at the 2-position of the quinoline ring system via the robust and versatile Sonogashira coupling reaction allows for the generation of a diverse library of compounds for biological screening and the development of novel functional materials. The presence of methyl groups at the 3- and 6-positions can influence the electronic properties and steric environment of the molecule, potentially modulating its biological activity and physical properties.

This protocol is based on established synthetic methodologies for quinolines and Sonogashira couplings of related heterocyclic systems, providing a reliable pathway to the target compounds.

Data Presentation

The following table summarizes the expected yields for the Sonogashira coupling of this compound with a variety of terminal alkynes, based on similar reactions reported in the literature. Actual yields may vary depending on the specific alkyne and reaction conditions.

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene2-(Phenylethynyl)-3,6-dimethylquinoline85-95
24-Ethynyltoluene3,6-Dimethyl-2-(p-tolylethynyl)quinoline80-90
31-Octyne2-(Oct-1-yn-1-yl)-3,6-dimethylquinoline75-85
4Ethynyltrimethylsilane3,6-Dimethyl-2-((trimethylsilyl)ethynyl)quinoline90-98
5Propargyl alcohol(3,6-Dimethylquinolin-2-yl)prop-2-yn-1-ol70-80

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of the starting material, this compound, is achieved in two steps from p-toluidine.

Step 1: Synthesis of 3,6-Dimethylquinolin-2(1H)-one

This procedure is adapted from a known method for the synthesis of substituted quinolin-2-ones.

Materials:

  • p-Toluidine

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine p-toluidine (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).

  • Heat the mixture at 110 °C for 1 hour.

  • Cool the mixture to room temperature and add polyphosphoric acid (PPA) (10 eq by weight).

  • Heat the reaction mixture to 140 °C and stir for 2 hours.

  • Cool the reaction to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol to afford 3,6-dimethylquinolin-2(1H)-one as a solid.

Step 2: Chlorination of 3,6-Dimethylquinolin-2(1H)-one

This is a standard procedure for the conversion of quinolin-2-ones to 2-chloroquinolines.

Materials:

  • 3,6-Dimethylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, carefully add phosphorus oxychloride (POCl₃) (5.0 eq) to 3,6-dimethylquinolin-2(1H)-one (1.0 eq).

  • Heat the mixture to reflux (approximately 110 °C) and stir for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure product.

Part 2: Sonogashira Coupling of this compound with Terminal Alkynes

This protocol is adapted from a reliable procedure for the Sonogashira coupling of a substituted bromopyridine.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous, degassed THF (to make a ~0.1 M solution with respect to the quinoline) and triethylamine (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-3,6-dimethylquinoline.

Characterization Data (Predicted for 2-(Phenylethynyl)-3,6-dimethylquinoline):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, H-4), 7.80 (d, J = 8.4 Hz, 1H, H-5), 7.65-7.55 (m, 3H, Ar-H & H-7), 7.45-7.35 (m, 3H, Ar-H), 7.25 (d, J = 8.4 Hz, 1H, H-8), 2.55 (s, 3H, 6-CH₃), 2.40 (s, 3H, 3-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 147.5, 145.0, 137.0, 135.5, 132.0, 131.5, 129.5, 129.0, 128.8, 128.5, 127.0, 123.5, 121.0, 94.0, 88.0, 21.5, 19.0.

  • MS (ESI): m/z calculated for C₁₉H₁₅N [M+H]⁺, found.

Note: The characterization data is predicted based on known shifts for the 3,6-dimethylquinoline core and typical values for the phenylethynyl group. Actual values should be determined experimentally.

Visualizations

The following diagrams illustrate the key processes described in this protocol.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of this compound cluster_part2 Part 2: Sonogashira Coupling p_toluidine p-Toluidine + Ethyl 2-methylacetoacetate quinolinone 3,6-Dimethylquinolin-2(1H)-one p_toluidine->quinolinone PPA, 140°C chloroquinoline This compound quinolinone->chloroquinoline POCl₃, Reflux product 2-Alkynyl-3,6-dimethylquinoline chloroquinoline->product Pd(PPh₃)₄, CuI, Et₃N, THF, RT alkyne Terminal Alkyne alkyne->product

Caption: Overall workflow for the synthesis of 2-alkynyl-3,6-dimethylquinolines.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 aryl_halide This compound (Ar-X) aryl_halide->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)(C≡C-R)L₂ pd_complex1->pd_complex2 cu_acetylide Copper(I) Acetylide (Cu-C≡C-R) cu_acetylide->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product Ar-C≡C-R pd_complex2->product reductive_elimination Reductive Elimination terminal_alkyne Terminal Alkyne (H-C≡C-R) terminal_alkyne->cu_acetylide cu_catalyst Cu(I) cu_catalyst->cu_acetylide base Base (Et₃N) base->cu_acetylide

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Chloro-3,6-dimethylquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 2-chloro-3,6-dimethylquinoline and its analogs using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1] These compounds serve as important scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4]

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with significant therapeutic potential.[4] The this compound scaffold, in particular, is a versatile intermediate for the synthesis of a diverse library of bioactive molecules. The introduction of a chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, allowing for further molecular elaboration. Microwave-assisted synthesis, particularly through the Vilsmeier-Haack reaction, has emerged as a powerful tool for the rapid and efficient construction of these important heterocyclic systems.[5]

Applications in Drug Discovery

This compound analogs are of significant interest in drug development due to their diverse pharmacological activities:

  • Antimicrobial and Antifungal Activity: Quinolone derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities.[2] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication and repair.[1] This targeted approach provides a basis for developing new antibiotics to combat resistant strains.

  • Anticancer Activity: Numerous studies have highlighted the potential of quinoline derivatives as anticancer agents.[3][6] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7]

  • Antimalarial Activity: The quinoline core is a key feature of several established antimalarial drugs. These compounds are thought to interfere with the detoxification of heme in the malaria parasite's food vacuole, leading to parasite death.[8]

Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various 2-chloroquinoline analogs based on the Vilsmeier-Haack reaction of corresponding acetanilides.

Table 1: Microwave-Assisted Vilsmeier-Haack Synthesis of 2-Chloroquinoline Analogs

Starting AcetanilideMicrowave Power (W)Time (min)ProductYield (%)Reference
4-Methylacetanilide1805This compoundNot Specified
Acetanilide6000.83 (50s)2,4-Dichloroquinoline61[9]
Substituted Acetanilides320Not SpecifiedSubstituted 2-oxo-1,2-dihydroquinoline-3-carbaldehydesNot Specified[10]
3-Acetyl-2,4-dihydroxyquinoline200103-(3-chloroprop-2-en-1-al)-2,4-dichloroquinolineLow (54%)

Note: The yields and reaction conditions can vary based on the specific substrate and microwave apparatus used. Optimization is often necessary.

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Vilsmeier-Haack Synthesis of this compound

This protocol outlines the synthesis of this compound from 4-methylacetanilide.

Materials:

  • 4-Methylacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microwave synthesizer

Procedure:

  • Vilsmeier Reagent Preparation: In a microwave-safe reaction vessel, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise with constant stirring, ensuring the temperature remains below 10 °C.

  • Reaction Setup: To the freshly prepared Vilsmeier reagent, add 4-methylacetanilide (1 equivalent).

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave synthesizer. Irradiate the mixture at 180 W for 5 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, carefully cool the vessel to room temperature. Pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) or by recrystallization from an appropriate solvent to afford the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: Purification of this compound Analogs

Purification of the crude product from the Vilsmeier-Haack reaction is crucial to obtain a high-purity compound for further applications.

Recrystallization:

  • Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound analog.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (Acetanilide, DMF, POCl3) microwave Microwave Irradiation start->microwave Vilsmeier-Haack Reaction quench Quenching (Ice Water) microwave->quench neutralize Neutralization (NaHCO3) quench->neutralize extract Extraction (Ethyl Acetate) neutralize->extract purify Purification (Chromatography/Recrystallization) extract->purify characterization Characterization (NMR, MS, IR) purify->characterization bioassay Biological Assays (Antimicrobial, Anticancer) characterization->bioassay

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

signaling_pathway cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation QuinolineAnalog 2-Chloroquinoline Analog QuinolineAnalog->EGFR Inhibition QuinolineAnalog->PI3K Inhibition

Caption: Potential signaling pathway targeted by 2-chloroquinoline analogs in cancer cells.

References

Application Notes and Protocols: One-Pot Synthesis of Functionalized Quinolines from 2-Chloro-3,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the one-pot functionalization of 2-Chloro-3,6-dimethylquinoline. This versatile building block is a key starting material for the synthesis of a wide array of quinoline derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The following sections detail robust palladium-catalyzed cross-coupling methodologies for C-N, C-C, and C-O bond formation, enabling access to diverse libraries of functionalized quinolines for drug discovery and development.

Introduction: The Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and anti-HIV properties. This compound is a valuable and reactive intermediate, allowing for the strategic introduction of various functional groups at the 2-position through modern cross-coupling reactions. These one-pot procedures offer efficient and modular routes to novel quinoline-based compounds.

Palladium-Catalyzed Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools for the synthesis of functionalized quinolines from this compound. These methods are characterized by their high efficiency, broad substrate scope, and tolerance of various functional groups.

G Start This compound Buchwald Buchwald-Hartwig Amination (C-N Coupling) Start->Buchwald Suzuki Suzuki-Miyaura Coupling (C-C Coupling) Start->Suzuki Alkoxylation Buchwald-Hartwig Alkoxylation (C-O Coupling) Start->Alkoxylation Reagent_N + Amine (R₂NH) [Pd], Ligand, Base Reagent_C + Boronic Acid (R-B(OH)₂) [Pd], Ligand, Base Reagent_O + Alcohol (R-OH) [Pd], Ligand, Base Product_N 2-Amino-3,6-dimethylquinoline Derivatives Buchwald->Product_N Product_C 2-Aryl-3,6-dimethylquinoline Derivatives Suzuki->Product_C Product_O 2-Alkoxy-3,6-dimethylquinoline Derivatives Alkoxylation->Product_O

Caption: General reaction schemes for the functionalization of this compound.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for coupling primary and secondary amines with aryl halides to form carbon-nitrogen bonds.[1] This reaction is fundamental in drug discovery for introducing diverse amine functionalities onto the quinoline core.[2][3]

Table 1: Representative Conditions for Buchwald-Hartwig Amination Note: Conditions are based on protocols for similar chloro-heteroaromatic substrates and may require optimization for this compound.[2]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101680-90
3AdamantylaminePd(dba)₂ (4)DavePhos (4.5)NaOtBuDioxane10015~64[4]
4BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH1001875-88
C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used reaction for forming carbon-carbon bonds by coupling organoboron compounds with halides.[5] It is particularly effective for the arylation and heteroarylation of the quinoline scaffold under mild conditions.[2]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling Note: Yields and conditions are adapted from reactions with analogous chloro-quinoxaline substrates and may need optimization.[2]

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90875-90[2]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O1001285-95[2]
33-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O1001280-92
44-Pyridinylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O851670-85
C-O Bond Formation: Buchwald-Hartwig Alkoxylation/Aryloxylation

The palladium-catalyzed coupling of alcohols and phenols with aryl halides provides a direct route to ethers. This reaction is valuable for synthesizing 2-alkoxy and 2-aryloxy quinoline derivatives, which are present in various biologically active molecules.[6][7]

Table 3: Representative Conditions for C-O Coupling Reactions Note: Conditions are based on general protocols for C-O bond formation and may require optimization.

EntryAlcohol/PhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MethanolPd(OAc)₂ (2)BrettPhos (4)NaOtBuToluene1001870-85
2PhenolPd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1102465-80
3CyclohexanolPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1002060-75
4tert-ButanolPdCl₂(dtbpf) (3)-K₂CO₃Dioxane1002455-70

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step procedures for the functionalization of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

G A Setup B Reagent Addition A->B A_detail Charge Schlenk tube with [Pd] catalyst, ligand, and base in a glovebox. C Reaction B->C B_detail Add this compound, coupling partner (e.g., boronic acid), and anhydrous, degassed solvent. D Workup C->D C_detail Seal the tube and heat in a preheated oil bath with stirring for the specified time. E Purification D->E D_detail Cool to RT, dilute with organic solvent, and filter through a plug of silica gel or Celite. F Characterization E->F E_detail Concentrate the filtrate and purify the residue by flash column chromatography. F_detail Confirm structure and purity of the final product using NMR, Mass Spec, etc. G Pd0 Pd(0)L₂ OA Oxidative Addition PdII L₂Pd(II)(Ar)X OA->PdII Assoc Amine Association & Deprotonation Amide L₂Pd(II)(Ar)(NR₂) Assoc->Amide RE Reductive Elimination RE->Pd0 ArNR2 Ar-NR₂ ArX Ar-X HNR2 HNR₂ + Base

References

Application Notes and Protocols: Synthesis of Antimicrobial Agents Utilizing 2-Chloro-3,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-3,6-dimethylquinoline as a key intermediate in the development of novel antimicrobial agents. This document details synthetic protocols for the derivatization of the quinoline core and presents antimicrobial activity data for analogous compounds.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many clinically significant antimicrobial agents. The emergence of multidrug-resistant pathogens necessitates the development of new and effective antimicrobial drugs. This compound is a versatile building block for the synthesis of a diverse range of quinoline derivatives. The presence of a reactive chlorine atom at the 2-position allows for facile functionalization through various cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.

Synthetic Strategies

The primary routes for derivatizing this compound to generate libraries of potential antimicrobial compounds involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as the formation of hydrazone derivatives. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino moieties at the 2-position, and the formation of hydrazones at the 3-position if a formyl group is present.

General Synthetic Workflow

G cluster_reactions Derivatization Reactions cluster_products Intermediate Products start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine, Pd Catalyst, Base hydrazone Hydrazone Formation (from 2-Chloro-3-formyl-6-methylquinoline) start->hydrazone Requires prior formylation at C3 aryl_deriv 2-Aryl/Heteroaryl-3,6-dimethylquinolines suzuki->aryl_deriv amino_deriv 2-Amino-3,6-dimethylquinolines buchwald->amino_deriv hydrazone_deriv 2-Chloro-6-methylquinoline-3-carbaldehyde Hydrazones hydrazone->hydrazone_deriv evaluation Antimicrobial Screening (MIC Determination) aryl_deriv->evaluation amino_deriv->evaluation hydrazone_deriv->evaluation G cluster_bacteria Bacterial Cell drug Quinolone Derivative (e.g., from this compound) gyrase DNA Gyrase drug->gyrase Inhibition topoIV Topoisomerase IV drug->topoIV Inhibition dna_rep DNA Replication & Supercoiling gyrase->dna_rep Essential for topoIV->dna_rep Essential for cell_death Bacterial Cell Death dna_rep->cell_death Disruption leads to

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Chloro-3,6-dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-3,6-dimethylquinoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via the formation of 2-hydroxy-3,6-dimethylquinoline followed by a chlorination step.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-hydroxy-3,6-dimethylquinoline (Intermediate) Incomplete reaction during the initial condensation and cyclization.- Ensure the reaction is heated at a sufficient temperature and for an adequate duration. Monitor reaction progress using Thin Layer Chromatography (TLC). - Verify the purity of the starting materials (e.g., 4-methylaniline and ethyl acetoacetate). Impurities can inhibit the reaction.
Side reactions such as polymerization or the formation of isomers.- Control the reaction temperature carefully, as overheating can lead to byproducts. - The choice of acid or base catalyst can be critical; consider screening different catalysts if isomer formation is an issue.
Low yield of this compound Incomplete chlorination of the 2-hydroxy intermediate.- Use a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃). - Ensure the reaction is carried out under anhydrous conditions, as moisture can decompose the chlorinating agent.[1] - Increase the reaction time or temperature, monitoring by TLC to avoid degradation.
Degradation of the product during work-up.- Carefully control the temperature during the quenching of the reaction mixture with ice/water, as this step is often exothermic.[2] - Ensure complete neutralization of the acidic reaction mixture to precipitate the product.
Formation of dark, tarry substances Polymerization of starting materials or intermediates, or product degradation.- This is often caused by excessive heating.[1] Maintain the recommended reaction temperature. - Ensure efficient stirring to prevent localized overheating. - The presence of oxygen can sometimes lead to oxidative side reactions; conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Product is difficult to purify Presence of unreacted starting materials or closely related side products.- Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - For purification, consider column chromatography with a carefully selected eluent system if recrystallization is ineffective.[3]
Inconsistent reaction outcomes Variability in the quality of reagents or reaction setup.- Always use reagents from reliable sources and verify their purity. - Ensure that glassware is thoroughly dried, and anhydrous solvents are used, especially for the chlorination step.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely used approach is a two-step synthesis. The first step typically involves a condensation reaction, such as the Doebner-von Miller reaction or a similar cyclization, to form the quinoline core, resulting in 2-hydroxy-3,6-dimethylquinoline. This intermediate is then subjected to chlorination, commonly using a reagent like phosphorus oxychloride (POCl₃), to yield the final this compound.[2]

Q2: My chlorination reaction with POCl₃ is not working well. What should I check?

A2: Several factors can affect the efficiency of the chlorination step:

  • Moisture: Phosphorus oxychloride is highly sensitive to moisture. Ensure all glassware is oven-dried and that the reaction is performed under an inert, anhydrous atmosphere.[1]

  • Reagent Quality: The quality of POCl₃ can degrade over time. Using a fresh bottle or a recently distilled batch is recommended.

  • Temperature and Reaction Time: The reaction typically requires heating (reflux).[2] If the reaction is sluggish, you might need to increase the temperature or prolong the reaction time. Monitor the progress by TLC to determine the optimal endpoint.

  • Stoichiometry: An insufficient amount of POCl₃ will lead to incomplete conversion. Using it in excess is common practice.[2]

Q3: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity?

A3: Isomer formation can be a challenge in quinoline synthesis. Regioselectivity is often influenced by:

  • Catalyst Choice: The type of acid or base catalyst used in the initial cyclization step can direct the reaction towards a specific isomer.

  • Substituent Effects: The electronic and steric properties of the substituents on your starting materials play a significant role in determining the position of cyclization.

  • Reaction Conditions: Temperature and solvent can also impact the ratio of isomers formed.

Q4: How can I minimize the formation of tar-like byproducts in my reaction?

A4: Tar formation is often a result of polymerization or degradation reactions, which can be minimized by:

  • Temperature Control: Avoid excessive heating, as this is a primary cause of byproduct formation.[1]

  • Slow Addition of Reagents: In some cases, the slow and controlled addition of a reactive reagent can prevent a rapid, exothermic reaction that leads to tar.

  • Inert Atmosphere: Running the reaction under nitrogen or argon can prevent oxidative side reactions that may contribute to the formation of colored impurities.

Optimization of Reaction Conditions

The following table summarizes key reaction parameters and their typical ranges for the synthesis of chloroquinolines, which can be adapted for the optimization of this compound synthesis.

Parameter Condition A Condition B Condition C Remarks
Chlorinating Agent POCl₃SOCl₂Vilsmeier Reagent (POCl₃/DMF)POCl₃ is most commonly used for converting 2-hydroxyquinolines to 2-chloroquinolines.[2]
Solvent Neat (excess POCl₃)Dichloromethane (DCM)N,N-Dimethylformamide (DMF)The reaction is often run in an excess of the chlorinating agent which also acts as the solvent.[2]
Temperature Reflux (~110 °C)Room Temperature to Reflux0 °C to RefluxHigher temperatures generally favor faster reaction rates but may increase byproduct formation.[2]
Reaction Time 1.5 - 4 hours12 - 24 hours2 - 6 hoursReaction progress should be monitored by TLC to determine the optimal time.[2]
Work-up Quenching on iceAqueous NaHCO₃ washExtraction with organic solventQuenching on ice is a standard but highly exothermic procedure that requires caution.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3,6-dimethylquinoline

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Reaction: Heat the mixture, with stirring, in an oil bath at a temperature of 120-140 °C for 2-4 hours. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms. Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a fume hood, place the dried 2-hydroxy-3,6-dimethylquinoline (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) for 90 minutes to 2 hours.[2] Monitor the disappearance of the starting material by TLC.

  • Work-up: After completion, allow the mixture to cool to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.[2]

  • Isolation and Purification: Neutralize the acidic aqueous solution by the slow addition of a base (e.g., dilute sodium hydroxide or sodium carbonate solution) until the mixture is alkaline and a precipitate forms. Collect the crude product by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Synthesis of 2-Hydroxy-3,6-dimethylquinoline cluster_step2 Step 2: Chlorination A Combine 4-methylaniline and ethyl 2-methylacetoacetate B Add acid catalyst A->B C Heat reaction mixture (120-140 °C) B->C D Monitor by TLC C->D E Work-up: Quench on ice, neutralize with base D->E F Isolate and purify intermediate E->F G Combine 2-hydroxy intermediate with excess POCl₃ F->G Proceed with dried intermediate H Heat to reflux (~110 °C) G->H I Monitor by TLC H->I J Work-up: Quench on ice, neutralize with base I->J K Isolate and purify final product J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow Troubleshooting Low Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purify Purify starting materials (distillation, recrystallization) check_purity->purify Impure review_conditions Review Reaction Conditions check_purity->review_conditions Pure purify->review_conditions optimize_temp Optimize Temperature: Avoid overheating review_conditions->optimize_temp Potential Issue optimize_time Optimize Reaction Time: Monitor with TLC review_conditions->optimize_time Potential Issue check_anhydrous Ensure Anhydrous Conditions (for chlorination) review_conditions->check_anhydrous Potential Issue analyze_workup Analyze Work-up & Purification review_conditions->analyze_workup Conditions Correct end_node Yield Improved optimize_temp->end_node optimize_time->end_node check_anhydrous->end_node optimize_extraction Optimize Extraction: Check solvent, increase extractions analyze_workup->optimize_extraction Potential Issue optimize_purification Optimize Purification: Recrystallization solvent, column chromatography analyze_workup->optimize_purification Potential Issue optimize_extraction->end_node optimize_purification->end_node

Caption: Logical troubleshooting flow for addressing low reaction yield.

References

Technical Support Center: Synthesis of 2-Chloro-3,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-3,6-dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

A common and effective method for the synthesis of this compound is through a Vilsmeier-Haack reaction. This reaction typically utilizes N-(p-tolyl)acetamide (4-methylacetanilide) as the starting material, which reacts with a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]

Q2: What are the most common impurities I should expect in my crude this compound product?

Several impurities can arise from the Vilsmeier-Haack synthesis of this compound. These can be broadly categorized as follows:

  • Unreacted Starting Materials: Residual N-(p-tolyl)acetamide and reagents from the Vilsmeier formulation like DMF may be present.

  • Hydrolysis Product: The 2-chloro group on the quinoline ring is susceptible to hydrolysis, which can lead to the formation of 3,6-dimethylquinolin-2(1H)-one, especially during aqueous workup or purification.[3][4][5]

  • Isomeric Impurities: Depending on the regioselectivity of the Vilsmeier-Haack cyclization, minor amounts of other isomers of chloro-dimethylquinoline may be formed.

  • Incompletely Cyclized Intermediates: If the reaction does not proceed to completion, various reaction intermediates may be present in the crude product.

  • Polymeric Byproducts: Harsh acidic conditions and elevated temperatures, characteristic of some quinoline syntheses, can lead to the formation of tar-like polymeric materials.

Q3: How can I minimize the formation of the hydrolysis byproduct, 3,6-dimethylquinolin-2(1H)-one?

To minimize the formation of the corresponding quinolinone, it is crucial to avoid prolonged exposure to water or other nucleophilic solvents, especially at elevated temperatures. During the workup, use anhydrous conditions as much as possible and consider using a non-aqueous workup if feasible. If an aqueous workup is necessary, it should be performed at low temperatures and as quickly as possible.

Q4: What analytical techniques are best suited for identifying and quantifying impurities in my product?

A combination of analytical techniques is recommended for the comprehensive analysis of your product's purity:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main product and detecting the presence of both polar and non-polar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying the structures of any significant impurities.

  • Thin Layer Chromatography (TTC): A quick and effective method for monitoring the progress of the reaction and getting a qualitative assessment of the crude product's complexity.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient purification.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; Vilsmeier-Haack reactions often require heating, but excessive heat can lead to degradation. - Ensure the purity of starting materials. - Refine the purification protocol (e.g., choice of solvent for recrystallization, or gradient for column chromatography).
Product is a Dark Oil or Tar - Formation of polymeric byproducts due to harsh acidic conditions. - Reaction temperature was too high.- Ensure controlled addition of reagents to manage the exothermic nature of the reaction. - Lower the reaction temperature. - Consider purification by column chromatography to separate the product from the tar.
Presence of a Significant Amount of 3,6-dimethylquinolin-2(1H)-one - Hydrolysis of the 2-chloro group during workup or purification.- Minimize contact with water during the workup. - Perform aqueous extractions at low temperatures. - Use anhydrous solvents for purification where possible.
Multiple Spots on TLC of the Crude Product - Incomplete reaction leading to a mixture of starting materials, intermediates, and product. - Formation of side products or isomers.- Allow the reaction to run for a longer duration or at a slightly elevated temperature. - Optimize the stoichiometry of the reagents. - Utilize column chromatography for separation of the different components.

Experimental Protocols

A generalized experimental protocol for the Vilsmeier-Haack synthesis of a 2-chloro-3-formylquinoline is provided below, which can be adapted for this compound by starting with N-(p-tolyl)acetamide.

Synthesis of Vilsmeier Reagent and Subsequent Cyclization

  • In a fume hood, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form as a complex.

  • To this reagent, add N-(p-tolyl)acetamide portion-wise, ensuring the temperature remains controlled.

  • After the addition is complete, heat the reaction mixture, typically between 70-90°C, and monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

impurity_formation cluster_reactants Starting Materials cluster_synthesis Vilsmeier-Haack Reaction cluster_products Products & Impurities 4-methylacetanilide 4-methylacetanilide Reaction Cyclization 4-methylacetanilide->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Reaction Target_Product This compound Reaction->Target_Product Unreacted_SM Unreacted Starting Material Reaction->Unreacted_SM Incomplete Reaction Polymeric_Byproducts Polymeric Byproducts/Tar Reaction->Polymeric_Byproducts Side Reaction Hydrolysis_Product 3,6-dimethylquinolin-2(1H)-one Target_Product->Hydrolysis_Product Hydrolysis (Workup/Purification)

Caption: Potential impurity formation pathways in the synthesis of this compound.

troubleshooting_workflow Start Experiment Start Crude_Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Crude_Analysis Check_Purity Is Purity > 95%? Crude_Analysis->Check_Purity End Synthesis Successful Check_Purity->End Yes Troubleshoot Troubleshooting Required Check_Purity->Troubleshoot No Low_Yield Low Yield Issue Troubleshoot->Low_Yield High_Impurity High Impurity Level Troubleshoot->High_Impurity Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Optimize_Reaction Refine_Purification Refine Purification Method (Recrystallization, Chromatography) High_Impurity->Refine_Purification Optimize_Reaction->Start Re-run Experiment Refine_Purification->Start Re-purify or Re-run

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Crude 2-Chloro-3,6-dimethylquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Chloro-3,6-dimethylquinoline via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to navigate common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Question: I've added the calculated amount of my chosen solvent, but the this compound is not dissolving, even after heating. What should I do?

  • Answer: This indicates that this compound has low solubility in the selected solvent. You can try the following:

    • Increase Solvent Volume: Add small, incremental amounts of the hot solvent until the solid dissolves. Be mindful that adding too much solvent can significantly reduce your final yield.[1]

    • Switch to a More Suitable Solvent: Consult the solvent selection table below. A more polar solvent or a solvent mixture might be required. For quinoline derivatives, solvents like ethanol or ethyl acetate are often good starting points.[2][3]

    • Consider a Mixed Solvent System: If the compound is very soluble in one solvent and poorly soluble in another (and the two solvents are miscible), a mixed solvent system can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent, and then slowly add the "poor" hot solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool. A common combination for similar compounds is ethanol/water or ethyl acetate/hexane.[2][4]

Issue 2: No crystals form upon cooling the solution.

  • Question: My this compound dissolved completely in the hot solvent, but no crystals have appeared after cooling to room temperature and even in an ice bath. What is the problem?

  • Answer: The absence of crystal formation is a common issue and can be due to several factors:

    • Excess Solvent: The most frequent cause is using too much solvent, which keeps the compound dissolved even at low temperatures.[1] To remedy this, you can evaporate some of the solvent by gently heating the solution and then attempt to cool it again.

    • Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.

    • Lack of Nucleation Sites: A very clean and smooth flask may not provide surfaces for the initial crystals to form.

    • Troubleshooting Steps:

      • Induce Nucleation:

        • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

        • Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a seed for crystal growth.

      • Reduce the Temperature Further: Ensure the solution is thoroughly chilled in an ice bath. Sometimes, placing it in a freezer for a short period can initiate crystallization, but be cautious of the solvent freezing.

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, my compound separated as an oily layer instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute is highly insoluble in the solvent at a temperature above its melting point, or when the solution is cooled too rapidly. To obtain crystals:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool more slowly.

    • Slow Cooling: Insulate the flask to encourage gradual cooling. You can place the hot flask in a beaker of hot water and allow both to cool to room temperature together.

    • Change Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity.

Issue 4: The recrystallized product has a low yield.

  • Question: I have successfully obtained pure crystals, but my final yield is very low. How can I improve it?

  • Answer: A low yield can result from several factors:

    • Using Excess Solvent: As mentioned, using too much solvent will keep a significant portion of your product in the mother liquor.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some product may crystallize out with the impurities. Ensure your filtration apparatus is pre-heated.

    • Incomplete Cooling: Make sure the solution has been adequately cooled in an ice bath to maximize precipitation before filtration.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.

    • Recover from Mother Liquor: You can attempt to recover more product from the filtrate (mother liquor) by evaporating a portion of the solvent and cooling the solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Issue 5: The color of the compound has not improved after recrystallization.

  • Question: My crude this compound was colored, and the recrystallized product is still not white. How can I remove colored impurities?

  • Answer: If colored impurities are present, they can sometimes be removed with activated charcoal.

    • Procedure: After dissolving the crude compound in the minimum amount of hot solvent, add a very small amount of decolorizing charcoal (a spatula tip is often sufficient). Swirl the hot solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Hot Filtration: You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of this compound

Note: As specific experimental solubility data for this compound is not widely available, this table is based on the general solubility principles of substituted quinolines and data for structurally similar compounds. Experimental verification is highly recommended.

SolventPolarity IndexExpected Solubility of this compoundSuitability for Recrystallization
Hexane 0.1Low at all temperaturesGood as an anti-solvent in a mixed system.
Toluene 2.4Moderate when hot, low when coldPotentially suitable, good for less polar compounds.
Ethyl Acetate 4.4Good when hot, moderate when coldGood candidate, often used with hexane as a co-solvent.
Acetone 5.1High at most temperaturesMay be too good of a solvent, resulting in low yield.
Ethanol 4.3Good when hot, moderate when coldGood candidate, often used with water as a co-solvent.
Methanol 5.1High at most temperaturesLikely too soluble for good recovery.
Water 10.2Very low at all temperaturesGood as an anti-solvent with a miscible organic solvent like ethanol.

Experimental Protocols

Protocol 1: General Procedure for the Recrystallization of this compound

This protocol provides a general method. The choice of solvent and specific volumes should be optimized based on the principles outlined in the troubleshooting guide and the solvent selection table.

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

    • Gently heat the test tube. A good solvent will dissolve the compound completely upon heating.

    • Allow the test tube to cool to room temperature and then place it in an ice bath. A large amount of crystal formation indicates a good solvent.

    • Based on literature for similar compounds, promising solvent systems to test are ethanol/water and ethyl acetate/hexane.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar and place the flask on a stirrer hotplate.

    • Add the chosen solvent in small portions while heating and stirring. Continue adding the hot solvent until the compound is just completely dissolved. Avoid adding a significant excess.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Gravity Filtration (if necessary):

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hotplate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper with the vacuum on for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

G cluster_start cluster_dissolution Dissolution cluster_troubleshooting_dissolution cluster_cooling Crystallization cluster_troubleshooting_crystallization cluster_filtration Isolation cluster_end start Start: Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve check_dissolved Does it dissolve? dissolve->check_dissolved add_solvent Add more hot solvent check_dissolved->add_solvent No cool Cool solution slowly to room temperature, then in ice bath check_dissolved->cool Yes add_solvent->dissolve change_solvent Choose a different solvent/solvent system add_solvent->change_solvent check_crystals Do crystals form? cool->check_crystals oiling_out Oiled out? check_crystals->oiling_out No filtrate Vacuum filtrate to collect crystals check_crystals->filtrate Yes induce_nucleation Induce nucleation (scratch/seed) induce_nucleation->check_crystals reduce_volume Reduce solvent volume and re-cool induce_nucleation->reduce_volume reduce_volume->cool oiling_out->induce_nucleation No reheat_add Reheat, add more solvent, cool slowly oiling_out->reheat_add Yes reheat_add->cool wash Wash with ice-cold solvent filtrate->wash dry Dry the pure crystals wash->dry end_product Pure this compound dry->end_product

References

Technical Support Center: Column Chromatography Purification of 2-Chloro-3,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Chloro-3,6-dimethylquinoline using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound.

Issue 1: My compound is streaking or tailing on the TLC plate and column.

  • Question: I'm observing significant streaking (tailing) of my this compound on the TLC plate, and I'm getting poor separation and broad peaks during column chromatography. What is the cause and how can I fix it?

  • Answer: Peak tailing is a common issue when purifying quinoline derivatives on silica gel.[1] It is often caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the surface of the silica gel.[1] This leads to non-ideal elution behavior. Here are several ways to resolve this:

    • Add a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier like triethylamine (NEt₃) to your eluent system.[1][2] A concentration of 0.5-2% triethylamine in the mobile phase can effectively mask the active silanol sites, leading to improved peak shape.[1][3][4]

    • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in the eluent that already contains the triethylamine.[1] This ensures the stationary phase is neutralized before the separation begins.

    • Choose an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for basic compounds.[1]

Issue 2: My compound is not moving from the baseline or has a very low Rf value.

  • Question: My this compound is stuck at the origin of the TLC plate, or it requires a very polar solvent system to move, which results in poor separation from other impurities. What should I do?

  • Answer: A very low retention factor (Rf) indicates that the mobile phase is not polar enough to elute the compound from the stationary phase. To achieve an optimal Rf value, which is typically between 0.2 and 0.3 for good separation on a column, you need to increase the polarity of your eluent.[5]

    • Gradually Increase Eluent Polarity: If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. For example, if a 9:1 hexane:ethyl acetate mixture results in an Rf of 0.1, try an 8:2 or 7:3 mixture.[5]

    • Consider a Stronger Solvent: If large amounts of ethyl acetate are still not effective, you can incorporate a small amount of a more polar solvent, such as methanol or dichloromethane, into your mobile phase. However, be aware that this can sometimes lead to a loss of resolution.

Issue 3: I have low recovery of my compound after column chromatography.

  • Question: After performing column chromatography, the yield of my purified this compound is very low. What are the potential reasons for this?

  • Answer: Low recovery can be due to several factors:

    • Decomposition on Silica: As mentioned, quinolines can sometimes decompose on acidic silica gel.[1] The use of triethylamine or an alternative stationary phase can help prevent this.[1] Running the column quickly to minimize contact time can also be beneficial.[1]

    • Irreversible Adsorption: If the compound is very polar or if there are very strong interactions with the stationary phase, it may not fully elute from the column.

    • Improper Fraction Collection: The compound may have eluted in a broader range of fractions than anticipated. Ensure you are monitoring the fractions carefully using TLC to identify all fractions containing your product.

    • Co-elution with an Impurity: If the separation is not fully optimized, your target compound may co-elute with an impurity, leading to combined fractions that appear impure and may be discarded, thus lowering the yield of pure product.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel (60-120 mesh or 230-400 mesh) is the most common and cost-effective stationary phase for routine purification. However, because this compound is a basic compound, the acidic nature of silica can cause peak tailing.[1] If this becomes an issue, using neutral alumina is a good alternative.[1] Alternatively, you can use silica gel that has been deactivated with a base like triethylamine.[1]

Q2: How do I choose the right mobile phase (eluent)?

A2: The ideal mobile phase should provide a good separation between your target compound and any impurities. This is best determined by running preliminary Thin Layer Chromatography (TLC) plates. A common starting point for compounds like this is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[6][7] Adjust the ratio of these solvents to achieve an Rf value of approximately 0.2-0.3 for this compound, as this range typically provides the best separation in column chromatography.[5]

Q3: How can I load my sample onto the column effectively?

A3: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve your crude product in the minimum amount of the initial, low-polarity eluent and carefully add it to the top of the column bed with a pipette. This method is straightforward if your compound is sufficiently soluble.

  • Dry Loading: If your compound has poor solubility in the eluent, it is better to use the dry loading technique.[7] Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[7] This powder can then be carefully added to the top of the column. This technique often results in better separation and sharper bands.

Q4: How can I assess the purity of my fractions?

A4: The purity of the collected fractions should be monitored by TLC. Spot a small amount from each fraction onto a TLC plate and run it in your chosen eluent system. Fractions that show a single spot corresponding to the Rf of your pure compound can be combined. For a more quantitative assessment of purity after combining the fractions, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[7]

Data Presentation

The selection of an appropriate solvent system is critical for successful separation. The following table provides an illustrative example of how the mobile phase composition can affect the retention factor (Rf) of the target compound and its separation from potential impurities. Note: These are example values and should be confirmed by TLC for your specific sample.

Mobile Phase (Hexane:Ethyl Acetate)Target Compound RfImpurity A RfImpurity B RfSeparation Outcome
95:50.150.200.05Poor separation from Impurity A; good separation from Impurity B.
90:100.280.380.10Optimal: Good separation from both impurities.
80:200.450.550.25Compound moves too fast, leading to potential co-elution with Impurity A.
70:300.650.720.48Poor separation; all compounds have high Rf values.

Experimental Protocols

Protocol: Purification of this compound by Silica Gel Column Chromatography

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

    • Identify the solvent system that gives the target compound an Rf value of approximately 0.2-0.3.[5]

    • If peak tailing is observed, add 0.5-1% triethylamine to the chosen solvent system and re-run the TLC to confirm improved spot shape.[1]

  • Column Preparation (Slurry Packing):

    • In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).[7]

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. A gentle tapping on the side of the column can help the packing to settle evenly.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

    • Carefully add this powder to the top of the prepared column, creating a thin, even layer.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column with the chosen low-polarity solvent mixture.[7]

    • If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to elute the target compound.[7]

    • Maintain a consistent flow rate. Applying gentle air pressure (flash chromatography) can speed up the process.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compound by spotting every few fractions on a TLC plate.

    • Combine the fractions that contain the pure product (single spot on TLC at the correct Rf).

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Quinoline Purification start Start Purification observe_tlc Observe TLC/Column Results start->observe_tlc issue What is the issue? observe_tlc->issue tailing Peak Tailing / Streaking issue->tailing Tailing low_rf Low Rf / No Elution issue->low_rf Low Rf good_sep Good Separation issue->good_sep No Issues add_tea Add 0.5-2% Triethylamine to Eluent tailing->add_tea increase_polarity Increase Eluent Polarity (e.g., more Ethyl Acetate) low_rf->increase_polarity collect Collect Fractions good_sep->collect add_tea->observe_tlc increase_polarity->observe_tlc end Pure Compound collect->end

Caption: Troubleshooting flowchart for common column chromatography issues.

ExperimentalWorkflow Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_run Execution cluster_post Work-up tlc 1. TLC Analysis & Solvent Selection slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack dry_load 4. Dry Load Sample pack->dry_load elute 5. Elute with Solvent System dry_load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine Pure fractions identified evaporate 9. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for the purification process.

References

Technical Support Center: Synthesis of 2-Chloro-3,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3,6-dimethylquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide: Side Reactions

The synthesis of this compound can be prone to several side reactions that can impact yield and purity. The following table summarizes common issues, their potential causes, and recommended solutions.

Observation Potential Side Reaction/Issue Underlying Cause(s) Recommended Solutions
Low yield of desired product Incomplete reactionInsufficient reaction time or temperature. Poor quality of reagents.Monitor the reaction progress using TLC. Increase reaction time or temperature as needed. Ensure the purity of starting materials.
Formation of tar or polymeric materialsExcessive heat, especially in acid-catalyzed reactions like the Combes synthesis.Add moderators like ferrous sulfate in Skraup-type reactions. Control the rate of addition of strong acids. Maintain optimal reaction temperature.
Presence of multiple spots on TLC Formation of regioisomers (e.g., 4-Chloro-2,6-dimethylquinoline)In the Combes synthesis, the cyclization of the intermediate from 4-methylaniline and an unsymmetrical β-diketone can occur at two different positions.Modify the β-diketone to favor one cyclization pathway. Experiment with different acid catalysts (e.g., PPA instead of H₂SO₄).
Incomplete chlorinationInsufficient amount of chlorinating agent (e.g., POCl₃) or reaction time. Presence of moisture.Use a slight excess of the chlorinating agent. Ensure anhydrous reaction conditions. Increase reaction time and/or temperature.
Hydrolysis of the chloro groupPresence of water during workup or purification, especially under basic conditions.Perform workup under neutral or slightly acidic conditions. Use anhydrous solvents for extraction and purification.
Product "oils out" during recrystallization High level of impurities depressing the melting point. Solvent boiling point is higher than the product's melting point.Inadequate purification of the crude product.Purify the crude product by column chromatography before recrystallization. Use a lower-boiling solvent system.
Formation of 2-hydroxy-3,6-dimethylquinoline Incomplete chlorination of the corresponding quinolinone. Hydrolysis of the 2-chloro product.Insufficient chlorinating agent or harsh basic workup conditions.Ensure complete reaction with the chlorinating agent. Neutralize the reaction mixture carefully with a weak base at low temperatures.[1]
Formation of phosphorylated intermediates Reaction of the quinolinone with POCl₃ under basic conditions.In the chlorination step, POCl₃ can act as a phosphorylating agent.Control the reaction temperature and the addition of base during chlorination. The phosphorylated intermediates can often be converted to the desired chloro derivative by heating.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process:

  • Combes Synthesis: Reaction of 4-methylaniline with acetylacetone (a β-diketone) in the presence of an acid catalyst (e.g., sulfuric acid) to form 2,4,6-trimethylquinoline.

  • Oxidation and Chlorination: This route is less direct for the target molecule. A more direct approach starts with the synthesis of 3,6-dimethylquinolin-2-ol. This can be achieved through variations of quinoline synthesis. The subsequent chlorination of the hydroxyl group at the 2-position using a chlorinating agent like phosphorus oxychloride (POCl₃) yields this compound.[3]

Q2: My Combes synthesis is producing a mixture of isomers. How can I improve the regioselectivity?

The Combes synthesis can indeed lead to regioisomers when using unsymmetrical anilines. To favor the formation of the desired 2,4-disubstituted quinoline, consider the following:

  • Steric Hindrance: Modifying the β-diketone to introduce steric bulk can influence the direction of the initial nucleophilic attack by the aniline.

  • Electronic Effects: The electronic nature of substituents on the aniline can direct the cyclization.

  • Catalyst Choice: Experimenting with different acid catalysts, such as polyphosphoric acid (PPA), may alter the product ratio.[4]

Q3: I am observing a significant amount of tar formation in my reaction. What can I do to minimize this?

Tar formation is often a result of polymerization, especially in strongly acidic and high-temperature conditions. To mitigate this:

  • Temperature Control: Carefully control the reaction temperature to avoid overheating.

  • Slow Addition: Add strong acids or other reactive reagents slowly to the reaction mixture to control the exothermic nature of the reaction.

  • Moderators: In certain quinoline syntheses like the Skraup reaction, moderators such as ferrous sulfate can be used to make the reaction less vigorous.

Q4: During the chlorination with POCl₃, my reaction seems to stall, and I get a poor yield of the chloro-derivative. What could be the issue?

Several factors can lead to incomplete chlorination:

  • Moisture: POCl₃ is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Phosphorylated Intermediates: The reaction between a quinolinone and POCl₃ can initially form phosphorylated intermediates, especially under basic conditions. These intermediates need to be converted to the chloro-derivative, which often requires heating.[2][5]

  • Insufficient Reagent: Use a sufficient excess of POCl₃ to drive the reaction to completion.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature to ensure complete conversion.

Q5: How can I effectively purify the crude this compound?

The purification strategy depends on the nature and amount of impurities:

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol/water) can be effective.

  • Column Chromatography: For mixtures containing significant amounts of side products or isomers, column chromatography on silica gel is the recommended method for achieving high purity.[3] A gradient elution with a mixture of hexane and ethyl acetate is often a good starting point.

Experimental Protocols

Synthesis of 3,6-dimethylquinolin-2-ol

A plausible route to the precursor of this compound is the synthesis of 3,6-dimethylquinolin-2-ol. A general procedure analogous to the Conrad-Limpach synthesis can be employed:

  • Condensation: React 4-methylaniline with ethyl 2-methylacetoacetate. The mixture is typically heated to facilitate the condensation and removal of water.

  • Cyclization: The resulting enamine intermediate is cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to yield 3,6-dimethylquinolin-2-ol.

Chlorination of 3,6-dimethylquinolin-2-ol

A general protocol for the chlorination of a 2-hydroxyquinoline derivative is as follows:

  • In a round-bottom flask equipped with a reflux condenser, carefully add 3,6-dimethylquinolin-2-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for approximately 2-4 hours. The reaction progress should be monitored by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice in a fume hood.

  • Neutralize the acidic solution by the slow addition of a cold, dilute sodium hydroxide or sodium bicarbonate solution until the mixture is slightly alkaline.

  • The crude this compound will precipitate out and can be collected by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.[3]

Visualization

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents Verify Purity of Starting Materials (TLC, NMR) start->check_reagents reagents_impure Purify Starting Materials (Distillation, Recrystallization) check_reagents->reagents_impure Impure check_conditions Review Reaction Conditions check_reagents->check_conditions Pure reagents_impure->check_conditions temp_issue Incorrect Temperature? check_conditions->temp_issue time_issue Insufficient Reaction Time? temp_issue->time_issue No optimize_temp Optimize Temperature temp_issue->optimize_temp Yes moisture_issue Presence of Moisture? time_issue->moisture_issue No increase_time Increase Reaction Time (Monitor by TLC) time_issue->increase_time Yes ensure_anhydrous Ensure Anhydrous Conditions moisture_issue->ensure_anhydrous Yes check_workup Analyze Workup & Purification moisture_issue->check_workup No optimize_temp->check_workup increase_time->check_workup ensure_anhydrous->check_workup extraction_loss Product Loss During Extraction? check_workup->extraction_loss purification_loss Product Loss During Purification? extraction_loss->purification_loss No optimize_extraction Optimize Extraction (Solvent, pH) extraction_loss->optimize_extraction Yes optimize_purification Optimize Purification (Recrystallization Solvent, Chromatography) purification_loss->optimize_purification Yes end Yield Improved purification_loss->end No optimize_extraction->end optimize_purification->end

References

Technical Support Center: Improving Regioselectivity of Substitution Reactions on Dimethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the regioselectivity of substitution reactions on dimethylquinoline scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the general principles governing the regioselectivity of electrophilic substitution on dimethylquinolines?

A1: Electrophilic aromatic substitution on the quinoline ring system is governed by the electron-donating or -withdrawing nature of its constituent rings and substituents. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, substitution reactions preferentially occur on the more electron-rich benzene ring (the carbocyclic ring).[1][2] Electrophilic attack is most favored at positions 5 and 8, as the positive charge in the resulting cationic intermediate (arenium ion) can be delocalized over both rings without disrupting the aromaticity of the pyridine ring.[1][3]

The two methyl groups on the dimethylquinoline scaffold are electron-donating and therefore activating groups.[4] They direct incoming electrophiles to the ortho and para positions relative to themselves. The final regiochemical outcome is a result of the interplay between the inherent reactivity of the quinoline nucleus and the directing effects of the two methyl groups, as well as steric hindrance.[5]

Q2: How do the positions of the two methyl groups influence the substitution pattern?

A2: The positions of the methyl groups are critical in determining the ultimate site of substitution. The combined directing effects of the two methyl groups can either reinforce each other, leading to a highly selective reaction, or oppose each other, potentially resulting in a mixture of isomers. Steric hindrance between a methyl group and the incoming electrophile can also play a significant role, often favoring substitution at less crowded positions.[5]

Q3: I am getting a mixture of isomers during the nitration of a dimethylquinoline. How can I improve the selectivity?

A3: The formation of multiple isomers during nitration is a common challenge. To improve regioselectivity, consider the following troubleshooting steps:

  • Temperature Control: Nitration is a highly exothermic reaction. Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.[6]

  • Choice of Nitrating Agent: Different nitrating agents can exhibit different selectivities. Milder reagents, such as acetyl nitrate or nitronium tetrafluoroborate, may offer better control compared to the standard nitric acid/sulfuric acid mixture.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help to favor the formation of a single isomer.

  • Protecting Groups: In some cases, reversible sulfonation can be used to block a more reactive position, directing the nitration to the desired site. The sulfonic acid group can then be removed after the nitration step.

Q4: What are the best practices for halogenating dimethylquinolines with high regioselectivity?

A4: Achieving high regioselectivity in halogenation reactions requires careful control of reaction conditions to avoid the formation of multiple isomers.

  • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can significantly impact the regioselectivity of the reaction.

  • Halogenating Agent: Different halogenating agents (e.g., Br₂, N-bromosuccinimide (NBS)) can provide different isomer distributions. NBS, often used in radical halogenations, can sometimes offer different selectivity compared to Br₂ under electrophilic conditions.

  • Temperature and Reaction Time: As with nitration, controlling the temperature is crucial. Lower temperatures generally lead to higher selectivity. Monitoring the reaction progress and stopping it once the starting material is consumed can prevent over-halogenation and the formation of undesired byproducts.

Troubleshooting Guides

Problem: Low Yield and/or Formation of Multiple Products in Electrophilic Aromatic Substitution

This is a common issue when working with dimethylquinolines due to the combined activating effects of the two methyl groups, which can lead to over-reactivity and a mixture of constitutional isomers.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Reaction is too vigorous or exothermic. Maintain strict temperature control using an ice bath or a cryostat. Add the electrophilic reagent dropwise to manage the reaction rate.
Over-reactivity of the substrate. Use a milder electrophilic reagent. For example, use acetyl nitrate instead of mixed acid for nitration, or NBS instead of Br₂ for bromination under specific conditions.
Conflicting directing effects of the methyl groups. If the methyl groups direct to different positions, consider using a sterically bulky electrophile to favor the less hindered position. Alternatively, computational modeling can help predict the most likely site of substitution.
Formation of thermodynamic vs. kinetic products. Lowering the reaction temperature generally favors the kinetic product. Running the reaction for a shorter duration can also help isolate the initial product before rearrangement or further reaction occurs.
Incorrect work-up procedure leading to product loss or isomerization. Ensure the work-up procedure is appropriate for the specific product. For example, quenching the reaction with ice-cold water and careful pH adjustment can be critical.

Experimental Protocols

General Protocol for Nitration of a Dimethylquinoline
  • Dissolution: In a round-bottom flask, dissolve the dimethylquinoline (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.

  • Reaction: Slowly add the nitrating mixture to the solution of the dimethylquinoline, maintaining the temperature between 0 and 5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.

General Protocol for Halogenation of a Dimethylquinoline
  • Setup: To a solution of the dimethylquinoline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask, add a Lewis acid catalyst (e.g., anhydrous AlCl₃ or FeCl₃, 0.1-1.2 eq.) at 0 °C.

  • Addition of Halogen: Slowly add a solution of the halogenating agent (e.g., bromine or chlorine in the same solvent, 1.05 eq.) to the reaction mixture, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate (for bromination/iodination) or sodium sulfite (for chlorination).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Logic

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.

Electrophilic_Substitution_Pathway Start Dimethylquinoline Intermediate Arenium Ion Intermediate Start->Intermediate Attack by benzene ring Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Dimethylquinoline Intermediate->Product Deprotonation

Caption: General mechanism of electrophilic aromatic substitution.

Troubleshooting_Logic Start Experiment Yields Mixture of Isomers Q1 Is the reaction temperature controlled? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a milder reagent available? A1_Yes->Q2 Action1 Lower reaction temperature (e.g., 0 °C or below) A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Switch to a milder electrophilic reagent A2_Yes->Action2 Q3 Can steric hindrance be exploited? A2_No->Q3 Action3 Use a bulkier reagent to favor the less hindered position Q3->Action3

References

Stability and degradation of 2-Chloro-3,6-dimethylquinoline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Chloro-3,6-dimethylquinoline. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific experimental data for this compound is limited, the following guidance is based on the known behavior of analogous chemical structures, such as chloro-quinolines and chloro-aromatic compounds, as well as established principles of chemical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemistry of related chloro-quinoline and chloro-aromatic compounds, the primary degradation pathways for this compound are expected to be hydrolysis, photodegradation, and thermal degradation.

  • Hydrolysis: The chloro-substituent at the 2-position of the quinoline ring is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, leading to the formation of 3,6-dimethylquinolin-2(1H)-one. Studies on 2-chloroquinolines have demonstrated that they can be hydrolyzed to the corresponding quinolones.[1][2][3]

  • Photodegradation: Exposure to ultraviolet (UV) radiation can induce degradation. This process often involves the formation of reactive radical species that can lead to a variety of degradation products through pathways such as dechlorination, rearrangement, or ring cleavage. General principles for photostability testing are outlined in ICH guideline Q1B.

  • Thermal Degradation: At elevated temperatures, chlorinated organic compounds can undergo dehydrochlorination. For this compound, this could potentially lead to the formation of unsaturated or polymeric byproducts.

Q2: What are the likely initial degradation products of this compound?

A2: The most probable initial degradation products are:

  • 3,6-dimethylquinolin-2(1H)-one: Formed via hydrolysis of the chloro group. This is a common degradation pathway for 2-chloroquinolines.[1][2][3]

  • 3,6-dimethylquinoline: Resulting from reductive dechlorination, which can occur under certain environmental or experimental conditions.

  • Hydroxylated derivatives: Photodegradation or oxidative conditions can introduce hydroxyl groups onto the aromatic rings. The biodegradation of quinoline itself is known to proceed through hydroxylation.[4][5]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for monitoring the degradation of this compound. A reversed-phase C18 column is typically suitable for separating the parent compound from its more polar degradation products. For identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during the analysis of this compound stability.

HPLC Analysis
ProblemPossible Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Column contamination or degradation.1. Reduce the injection volume or the concentration of the sample. 2. Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the mobile phase. 3. Flush the column with a strong solvent or replace it if necessary.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Aging detector lamp.1. Use high-purity solvents and filter the mobile phase. Flush the detector cell. 2. Degas the mobile phase and purge the system to remove air bubbles. 3. Replace the detector lamp if its energy output is low.
Ghost Peaks (Peaks in blank runs) 1. Carryover from a previous injection. 2. Contamination of the injector, column, or detector.1. Run several solvent blanks to wash the system. 2. Clean the injector port and replace the septum. Consider baking out the column according to the manufacturer's instructions.
Irreproducible Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Leaks in the system.1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a constant temperature. 3. Check all fittings for leaks.
Sample Preparation and Handling
ProblemPossible Cause(s)Troubleshooting Steps
Precipitation of Analyte in Sample Vial 1. Poor solubility in the chosen solvent. 2. Change in temperature affecting solubility.1. Test different solvents or solvent mixtures. Consider using a small percentage of an organic solvent like acetonitrile or methanol if compatible with your analysis. 2. Store samples at a constant temperature.
Inconsistent Results Between Replicates 1. Inaccurate pipetting or weighing. 2. Sample degradation after preparation. 3. Non-homogeneous sample.1. Calibrate pipettes and balances. 2. Analyze samples as quickly as possible after preparation or store them under conditions that minimize degradation (e.g., refrigerated, protected from light). 3. Ensure the sample is fully dissolved and mixed before taking an aliquot.

Data Presentation

The following table summarizes hypothetical degradation data for this compound under forced degradation conditions. This data is for illustrative purposes to guide researchers in their experimental design.

ConditionStress AgentTimeTemperature% Degradation (Hypothetical)Major Degradation Product (Expected)
Acidic Hydrolysis 0.1 M HCl24 h60°C15%3,6-dimethylquinolin-2(1H)-one
Basic Hydrolysis 0.1 M NaOH8 h60°C40%3,6-dimethylquinolin-2(1H)-one
Oxidative 3% H₂O₂24 hRoom Temp25%Oxidized and hydroxylated derivatives
Photolytic UV Light (ICH Q1B)72 hRoom Temp30%Dechlorinated and ring-opened products
Thermal Dry Heat48 h80°C10%Dehydrochlorinated and polymeric products

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Basic: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Control: Prepare a similar solution using water instead of acid or base.

  • Incubation: Store the flasks at 60°C and protect them from light.

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

    • Dilute the samples with mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Photodegradation Study

Objective: To assess the photostability of this compound.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Quartz tubes or other photochemically transparent containers

  • Photostability chamber compliant with ICH Q1B guidelines

  • Aluminum foil

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a mixture of water and acetonitrile at a concentration of 100 µg/mL in quartz tubes.

  • Experimental Setup:

    • Place the sample tubes in a photoreactor equipped with a lamp that simulates the solar spectrum.

    • Prepare a "dark control" by wrapping an identical set of tubes in aluminum foil and placing them in the same chamber to account for any degradation not induced by light.

  • Irradiation: Irradiate the samples for a defined period, as specified in ICH Q1B, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling and Analysis:

    • Collect samples and dark controls at various time points.

    • Analyze the samples by HPLC to quantify the parent compound.

    • If significant degradation is observed, use LC-MS to identify the photoproducts.

Visualizations

G cluster_degradation_pathways Potential Degradation Pathways cluster_products Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H2O photodegradation Photodegradation (UV Light) parent->photodegradation thermal Thermal Degradation (Heat) parent->thermal Δ product1 3,6-dimethylquinolin-2(1H)-one hydrolysis->product1 product2 Dechlorinated & Ring-Opened Products photodegradation->product2 product3 Polymeric/Unsaturated Products thermal->product3

Caption: Potential degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Condition (Acid, Base, Heat, Light, etc.) start->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze end Quantify Degradation & Identify Products analyze->end

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Monitoring 2-Chloro-3,6-dimethylquinoline Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of 2-Chloro-3,6-dimethylquinoline reactions using Thin-Layer Chromatography (TLC).

Troubleshooting Guides

Encountering issues during your TLC analysis? The table below outlines common problems, their potential causes, and solutions to get your experiment back on track.

ProblemPotential Cause(s)Solution(s)
Spot Streaking or Tailing - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting it on the TLC plate.- Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase to reduce tailing.
Spots Not Moving from the Baseline (Rf ≈ 0) - The mobile phase is not polar enough to move the compounds up the plate.- Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Spots Running at the Solvent Front (Rf ≈ 1) - The mobile phase is too polar for the compounds.- Decrease the polarity of the mobile phase by adding more of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
Poor Separation of Spots - The polarity of the mobile phase is not optimal for separating the mixture of compounds.- Experiment with different solvent systems. Consider trying solvents from different selectivity groups (e.g., substitute ethyl acetate with dichloromethane or tetrahydrofuran).
No Visible Spots - The compound is not UV-active.- The sample concentration is too low.- Use a visualization agent such as an iodine chamber or a potassium permanganate stain.[1]- Concentrate the sample before spotting or apply the sample multiple times in the same spot, allowing the solvent to dry between applications.
Uneven Solvent Front - The TLC plate is damaged or the silica gel is unevenly packed.- The plate is touching the side of the developing chamber.- Cut away the damaged portion of the plate before development.- Ensure the plate is centered in the chamber and not in contact with the walls.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for monitoring the synthesis of this compound?

A good starting point for the TLC analysis of this compound and its precursors is a mixture of a non-polar and a polar solvent. A common and effective combination is n-hexane and ethyl acetate.[2] You can begin with a 7:3 or 8:2 ratio of hexane to ethyl acetate and adjust the polarity based on the initial results.[3]

Q2: How can I determine if the reaction has gone to completion using TLC?

To monitor the reaction, you should spot the starting material (e.g., 2-hydroxy-3,6-dimethylquinoline), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.[4]

Q3: What are the expected Rf values for the starting material and the product?

The Retention factor (Rf) is dependent on the specific TLC conditions (plate, solvent system, temperature). However, as a general guide, the product, this compound, is expected to be less polar than the starting material, 2-hydroxy-3,6-dimethylquinoline. Therefore, the product should have a higher Rf value. For a similar compound, a 2-chloro-6-methylquinoline derivative, an Rf of 0.71 was observed using a 2:8 n-hexane:ethyl acetate mobile phase.[3]

Data Presentation: Illustrative Rf Values

The following table provides an example of expected TLC results for the conversion of 2-hydroxy-3,6-dimethylquinoline to this compound. Please note that these are illustrative values and actual results may vary.

CompoundStructureMobile Phase (n-Hexane:Ethyl Acetate)Expected Rf Value
2-hydroxy-3,6-dimethylquinoline (Starting Material)7:3~ 0.3
This compound (Product)7:3~ 0.6

Q4: How can I visualize the spots on the TLC plate?

Quinolines are aromatic and often UV-active.[1] Therefore, the primary method of visualization should be a UV lamp (254 nm).[1][5] The spots will appear as dark areas on a fluorescent green background.[5] If the compounds are not UV-active or for confirmation, chemical staining methods can be used. An iodine chamber is a good general-purpose stain for many organic compounds.[6] For halogenated compounds, a silver nitrate stain can also be effective.[7]

Experimental Protocols

Detailed Methodology for TLC Monitoring

This protocol outlines the steps for monitoring the progress of the synthesis of this compound from 2-hydroxy-3,6-dimethylquinoline.

1. Preparation of the TLC Plate:

  • Use a silica gel 60 F254 TLC plate.

  • With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate.

2. Sample Preparation:

  • Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

3. Spotting the Plate:

  • Using separate capillary tubes, spot small amounts of the following on the starting line:

    • Lane 1: Starting Material (2-hydroxy-3,6-dimethylquinoline)

    • Lane 2: Co-spot (apply both starting material and reaction mixture to the same spot)

    • Lane 3: Reaction Mixture

4. Developing the Plate:

  • Prepare a developing chamber with the chosen mobile phase (e.g., 7:3 n-hexane:ethyl acetate).

  • Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line.

  • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

5. Visualization and Analysis:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[1][5]

  • If necessary, use a secondary visualization method like an iodine chamber.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizations

Experimental Workflow for TLC Monitoring

experimental_workflow prep_plate 1. Prepare TLC Plate prep_samples 2. Prepare Samples (Starting Material & Reaction Mixture) prep_plate->prep_samples spot_plate 3. Spot Plate (SM, Co-spot, Rxn) prep_samples->spot_plate develop_plate 4. Develop Plate (e.g., 7:3 Hexane:EtOAc) spot_plate->develop_plate visualize 5. Visualize (UV Lamp, Iodine) develop_plate->visualize analyze 6. Analyze Rf Values visualize->analyze

Caption: A step-by-step workflow for monitoring reaction progress using TLC.

Troubleshooting Logic for TLC Analysis

troubleshooting_workflow decision decision solution Dilute Sample decision->solution Yes decision2 Add Acid/Base to Eluent? decision->decision2 No start Problem with TLC Result streaking Streaking/Tailing? start->streaking no_spots No Spots Visible? start->no_spots bad_rf Rf Too High/Low? start->bad_rf streaking->decision Dilute Sample? decision3 decision3 no_spots->decision3 Used UV Lamp? decision5 decision5 bad_rf->decision5 Rf ≈ 0? solution2 Modify Mobile Phase decision2->solution2 Yes decision4 Use Chemical Stain? decision3->decision4 Yes solution3 Use UV Lamp (254nm) decision3->solution3 No solution4 Use Iodine or Permanganate Stain decision4->solution4 Yes solution5 Increase Mobile Phase Polarity decision5->solution5 Yes decision6 Rf ≈ 1? decision5->decision6 No solution6 Decrease Mobile Phase Polarity decision6->solution6 Yes

Caption: A decision tree for troubleshooting common TLC issues.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3,6-dimethylquinoline for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-Chloro-3,6-dimethylquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: We are attempting the synthesis of this compound from 4-methylacetanilide via a Vilsmeier-Haack type reaction and are observing very low to no product formation. What are the potential causes and solutions?

  • Answer: Low or no yield in the Vilsmeier-Haack cyclization for the synthesis of 2-chloroquinolines is a common issue. Here are several potential causes and corresponding troubleshooting steps:

    • Purity of Reagents: The Vilsmeier-Haack reaction is highly sensitive to the purity of the reagents.

      • Phosphorus oxychloride (POCl₃): Use freshly distilled POCl₃ for best results. Old or decomposed POCl₃ can significantly reduce the yield.

      • N,N-Dimethylformamide (DMF): Anhydrous DMF is crucial. The presence of water can quench the Vilsmeier reagent. Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves.

      • Starting Material: Ensure the 4-methylacetanilide is pure and dry.

    • Reaction Temperature: Temperature control is critical throughout the reaction.

      • Vilsmeier Reagent Formation: The addition of POCl₃ to DMF should be performed at 0-5 °C to prevent decomposition of the reagent.

      • Cyclization: The reaction mixture is typically heated to 80-90 °C for the cyclization to proceed. Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures may cause decomposition and the formation of side products.

    • Reaction Time: The reaction time can vary depending on the scale and specific conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Work-up Procedure: Improper work-up can lead to product loss.

      • The reaction mixture should be quenched by pouring it onto crushed ice with vigorous stirring. This hydrolyzes the reaction intermediates and precipitates the product.

      • Basification of the solution with sodium bicarbonate or sodium hydroxide is often necessary to neutralize the acidic medium and precipitate the quinoline product, which can be protonated and soluble in acid.

Issue 2: Formation of a Thick Tar During the Reaction

  • Question: Our reaction mixture is turning into a thick, dark tar, making product isolation extremely difficult. How can we prevent this?

  • Answer: Tar formation is a frequent problem in quinoline synthesis, especially under harsh acidic conditions.[1] Here are some strategies to mitigate this:

    • Temperature Control: Overheating is a primary cause of tar formation. Maintain the reaction temperature within the recommended range and ensure efficient stirring to prevent localized hotspots.

    • Moderating Agents: For classical quinoline syntheses like the Skraup or Doebner-von Miller, the addition of a moderating agent like ferrous sulfate or boric acid can help control the exothermic nature of the reaction.[1]

    • Alternative Methodologies:

      • Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields, often with cleaner reaction profiles.[1]

      • Ionic Liquids: Replacing strong acids like sulfuric acid with Brønsted-acidic ionic liquids can lead to a cleaner reaction and reduce tar formation.[1]

Issue 3: Difficulty in Purifying the Crude Product

  • Question: We are struggling to purify the crude this compound. What are the recommended purification methods for larger scale synthesis?

  • Answer: Purifying 2-chloroquinoline derivatives on a larger scale can be challenging due to the presence of closely related impurities.

    • Recrystallization: This is often the most effective method for large-scale purification. Experiment with different solvent systems to find the optimal one for your product. Common solvents for recrystallizing quinoline derivatives include ethanol, ethyl acetate, and mixtures of hexane and ethyl acetate.

    • Column Chromatography: For smaller scales or when recrystallization is ineffective, column chromatography on silica gel is a viable option. A gradient elution with a mixture of hexane and ethyl acetate is typically used.

    • Steam Distillation: For certain quinoline derivatives, steam distillation can be an effective purification technique to remove non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable synthetic route to this compound?

A1: For library synthesis, a scalable and reliable route is crucial. The Vilsmeier-Haack reaction using 4-methylacetanilide as the starting material is a common and adaptable method for producing 2-chloroquinolines. While this often yields a 3-formyl derivative, subsequent decarbonylation can be performed. Alternatively, exploring variations of the Combes or Doebner-von Miller syntheses could provide a more direct route to the desired 2,4-dimethylquinoline core, which would then require chlorination.

Q2: Are there any green chemistry approaches for the synthesis of this compound?

A2: Yes, several green chemistry approaches are being explored for quinoline synthesis to minimize the use of hazardous reagents and solvents.[2] These include:

  • Microwave-assisted synthesis: This can lead to shorter reaction times, higher yields, and reduced energy consumption.[2]

  • Use of ionic liquids as catalysts and solvents: Ionic liquids can be recycled and often lead to cleaner reactions.[1]

  • Solvent-free reactions: Conducting reactions without a solvent can significantly reduce waste.[2]

Q3: What are the key safety precautions to take during the synthesis of this compound?

A3: The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Vilsmeier-Haack Reaction: The reaction can be exothermic. Proper temperature control and a quench procedure with ice are essential to manage the reaction's reactivity.

  • General Precautions: Always work in a well-ventilated area, and be familiar with the safety data sheets (SDS) of all chemicals used.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Modified Vilsmeier-Haack Approach (Two Steps)

Step 1: Synthesis of 2-Chloro-3-formyl-6-methylquinoline

This protocol is adapted from established Vilsmeier-Haack procedures for the synthesis of 2-chloro-3-formylquinolines from acetanilides.[3][4]

  • Materials:

    • 4-Methylacetanilide

    • Phosphorus oxychloride (POCl₃), freshly distilled

    • N,N-Dimethylformamide (DMF), anhydrous

    • Crushed ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF (3 equivalents) to 0-5 °C in an ice bath.

    • Slowly add freshly distilled POCl₃ (4-5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the mixture for 30 minutes at room temperature to allow for the formation of the Vilsmeier reagent.

    • Add 4-methylacetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with constant stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The crude 2-chloro-3-formyl-6-methylquinoline will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

    • Dry the crude product under vacuum. The product can be further purified by recrystallization from ethyl acetate.

Step 2: Decarbonylation of 2-Chloro-3-formyl-6-methylquinoline

This step would involve the removal of the formyl group. A common method for decarbonylation of aromatic aldehydes is the use of a transition metal catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), or through other methods like the Dakin reaction followed by further steps. Note: This step would require specific optimization for this substrate.

Protocol 2: Synthesis of 2,4-Dimethyl-6-chloroquinoline via Combes Synthesis (Alternative Route)

This protocol outlines a general procedure for the Combes synthesis, which can be adapted to produce a precursor to the target molecule.[1][5]

  • Materials:

    • 4-Chloroaniline

    • Acetylacetone (2,4-pentanedione)

    • Concentrated sulfuric acid

    • Crushed ice

    • Ammonia solution

  • Procedure:

    • In a round-bottom flask, mix 4-chloroaniline (1 equivalent) and acetylacetone (1.1 equivalents).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with constant stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Gently heat the reaction mixture to 100-110 °C for 1-2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated ammonia solution until a precipitate forms.

    • Collect the crude product by filtration, wash with water, and dry.

    • The crude 2,4-dimethyl-6-chloroquinoline can be purified by recrystallization from ethanol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinolone Synthesis

Synthesis MethodStarting MaterialsReagents/CatalystsTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Vilsmeier-Haack AcetanilidesPOCl₃, DMF80-904-1660-80[6]
Combes Synthesis Anilines, β-DiketonesH₂SO₄100-1101-2Varies[1][5]
Doebner-von Miller Anilines, α,β-Unsaturated CarbonylsLewis or Brønsted acidsVariesVariesVaries[7]
Microwave-Assisted VariesVariesVariesMinutesOften higher[1][2]

Visualizations

experimental_workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Decarbonylation (Conceptual) start Start: 4-Methylacetanilide reagent_prep Vilsmeier Reagent (POCl3 + DMF @ 0-5°C) reaction Cyclization (80-90°C, 4-6h) reagent_prep->reaction workup Quench on Ice & Neutralize (NaHCO3) reaction->workup isolation1 Filtration & Drying workup->isolation1 product1 2-Chloro-3-formyl-6-methylquinoline isolation1->product1 decarbonylation Decarbonylation (e.g., with Rh catalyst) product1->decarbonylation purification Purification (Recrystallization or Chromatography) decarbonylation->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Yield or No Product check_reagents Verify Reagent Purity (POCl3, DMF, Starting Material) start->check_reagents reagents_impure Purify Reagents (Distill, Dry) check_reagents->reagents_impure Impure check_temp Review Reaction Temperature (Reagent Prep & Cyclization) check_reagents->check_temp Pure reagents_impure->check_temp temp_incorrect Calibrate & Control Temperature check_temp->temp_incorrect Incorrect check_time Monitor Reaction Time (TLC) check_temp->check_time Correct temp_incorrect->check_time time_incorrect Adjust Reaction Time check_time->time_incorrect Incorrect check_workup Analyze Work-up Procedure check_time->check_workup Correct time_incorrect->check_workup workup_issue Ensure Proper Quenching & Neutralization check_workup->workup_issue Issue Found success Improved Yield check_workup->success No Issue workup_issue->success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

Navigating the Reactivity Landscape of Chloro-Substituted Quinolines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of chloro-substituted quinolines is paramount for the efficient design and synthesis of novel therapeutic agents and functional materials. This guide provides a comparative analysis of the reactivity of these versatile building blocks in key organic transformations, supported by experimental data and detailed protocols. We delve into the impact of the chlorine substituent's position on the quinoline ring in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and explore the role of these compounds in modulating critical signaling pathways.

The position of the chlorine atom on the quinoline scaffold significantly dictates its chemical behavior, influencing reaction rates, yields, and regioselectivity. This guide will focus on the comparative reactivity of chloroquinolines in four fundamental reaction classes: Nucleophilic Aromatic Substitution (SNA r), Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling.

Comparative Reactivity Analysis

The reactivity of chloro-substituted quinolines is a function of the electronic and steric environment of the carbon-chlorine bond. The electron-withdrawing nature of the quinoline's nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. In palladium-catalyzed reactions, the C-Cl bond activation is typically the rate-determining step, making chloroquinolines generally less reactive than their bromo and iodo counterparts.

Nucleophilic Aromatic Substitution (SNA r)

In SNA r reactions, the relative reactivity of chloroquinoline isomers is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, the 2- and 4-positions are more activated towards nucleophilic attack due to the electronic influence of the ring nitrogen.

Chloroquinoline IsomerReactivity TrendSupporting Observations
2-Chloroquinoline Often more reactive, especially with alkoxides.Exhibits higher reactivity toward methoxide ions compared to 4-chloroquinoline.[1]
4-Chloroquinoline Reactivity is comparable to or slightly less than the 2-isomer.The so-called α-aza effect in 2-chloroquinoline can enhance its reactivity in some cases.[1]
Other Isomers (e.g., 3-, 6-, 7-, 8-chloro) Generally less reactive than 2- and 4-chloroquinolines.The activating effect of the nitrogen atom is less pronounced at these positions.
Palladium-Catalyzed Cross-Coupling Reactions

The efficiency of palladium-catalyzed cross-coupling reactions is heavily influenced by the ease of oxidative addition of the palladium catalyst to the carbon-chlorine bond. The general reactivity trend for halogens in these reactions is I > Br > Cl.

This reaction is a versatile tool for forming carbon-carbon bonds. The reactivity of chloroquinolines is generally lower than that of bromo- and iodoquinolines.

Chloroquinoline IsomerReactivity TrendSupporting Observations
4-Chloroquinoline More reactive than other chloro isomers.In a comparative study of 4,7-dichloroquinoline, the chloro group at the 4-position was found to be more reactive than the one at the 7-position.[2]
7-Chloroquinoline Less reactive than the 4-chloro isomer.The reaction of 7-chloro-4-iodoquinoline showed that the C-I bond is significantly more reactive than the C-Cl bond.[2]
2-Chloroquinoline Generally less reactive than iodo and bromo analogs.Quantitative comparative data with other chloro isomers under identical conditions is limited.

This reaction is a powerful method for the formation of carbon-nitrogen bonds. The position of the chloro substituent plays a crucial role in the reaction's success.

Chloroquinoline IsomerReactivity TrendSupporting Observations
2-Chloroquinoline Generally the most reactive among chloro-isomers.Stated to be the most reactive in a study on the amination of isomeric chloroquinolines.
4-Chloroquinoline Less reactive than the 2-chloro isomer.Direct quantitative comparisons are scarce in the literature.
6-Chloroquinoline Less reactive than the 2-chloro isomer.A study involving 6-bromo-2-chloroquinoline showed selective amination of the bromo position, indicating the lower reactivity of the 2-chloro position in that specific context.

This reaction facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Similar to other palladium-catalyzed reactions, chloroquinolines are less reactive substrates.

Chloroquinoline IsomerReactivity TrendSupporting Observations
2-Chloroquinoline Can undergo coupling under optimized conditions.A recyclable catalyst system has been reported for the Sonogashira coupling of 2-chloroquinoline.
4-Chloroquinoline Can be coupled, but may require specific catalysts and conditions.Sonogashira cross-coupling of 2-substituted 4-chloroquinazolines has been successfully demonstrated.[3]
Other Isomers Reactivity is expected to be lower.Comprehensive comparative data is not readily available.

Experimental Protocols

Detailed experimental protocols for the key reactions discussed are provided below. These are intended as general starting points and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling of Chloroquinolines

Materials:

  • Chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst system with a suitable ligand like SPhos or XPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel, add the chloroquinoline, arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of Chloroquinolines

Materials:

  • Chloroquinoline (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, RuPhos) (1.1 - 1.2 times the Pd loading)

  • Base (e.g., NaO t Bu, K₃PO₄, Cs₂CO₃) (1.2 - 2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes to allow for pre-catalyst formation.

  • Add the chloroquinoline, amine, and base.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling of Chloroquinolines

Materials:

  • Chloroquinoline (1.0 equiv)

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst) (2-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine) (2.0 - 5.0 equiv, can also be the solvent)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the chloroquinoline, palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Signaling Pathways and Biological Relevance

Chloro-substituted quinolines, most notably chloroquine and its derivatives, have garnered significant attention in drug development due to their ability to modulate various biological pathways. Their activity is often linked to their lysosomotropic nature, leading to the accumulation in acidic organelles and subsequent disruption of cellular processes.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Chloroquine has been shown to inhibit this pathway, often in combination with other anticancer agents, leading to enhanced therapeutic effects.[4][5][6]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Chloroquine Chloroquine Chloroquine->mTORC1 inhibits APP_Processing_Pathway cluster_nonamyloidogenic Non-amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (non-amyloidogenic) APP:e->sAPPalpha:w cleaved by C83 C83 fragment sAPPbeta sAPPβ APP:e->sAPPbeta:w cleaved by C99 C99 fragment alpha_secretase α-secretase beta_secretase β-secretase gamma_secretase γ-secretase P3 P3 peptide C83:e->P3:w cleaved by Lysosome Lysosome C83->Lysosome degradation Abeta Amyloid-beta (Aβ) (amyloidogenic) C99:e->Abeta:w cleaved by AICD AICD C99->Lysosome degradation Abeta->Lysosome degradation Chloroquine Chloroquine Chloroquine->Lysosome inhibits

References

Structure-Activity Relationship (SAR) of 2-Chloro-3,6-dimethylquinoline Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline-based compounds, with a specific focus on drawing inferences for 2-Chloro-3,6-dimethylquinoline analogs. While a dedicated, comprehensive SAR study on a systematic series of this compound derivatives is not extensively available in the public domain, this document synthesizes findings from structurally related 2-chloroquinoline and other substituted quinoline analogs. The aim is to offer valuable insights for the rational design and development of novel therapeutic agents based on this scaffold. The data presented is collated from various peer-reviewed research publications.

Introduction to the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1] Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3] The versatility of the quinoline nucleus allows for chemical modifications at various positions, leading to a diverse range of biological effects and enabling the fine-tuning of potency and selectivity.[1] In particular, substitutions at the 2, 3, and 6-positions have been a key focus of research in the development of novel therapeutic candidates.

Comparative Biological Activity of Substituted Quinoline Analogs

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. The following table summarizes the in vitro anticancer and antimicrobial activities of representative substituted quinoline analogs from various studies. This data provides a basis for understanding the potential impact of substitutions at the C2, C3, and C6 positions, which are relevant to the this compound core structure.

Table 1: Biological Activity of Representative Substituted Quinoline Analogs

Compound IDQuinoline Core SubstitutionsR Groups (Other Substitutions)Target/Organism/Cell LineActivity (IC₅₀/MIC in µM)Reference
Series A: Anticancer Activity
12-Aryl, 6-Bromo2-PhenylHeLa, PC3IC₅₀: >100 µM (HeLa), 31.37 µM (PC3)[4]
22-Aryl, 6-Chloro2-(3,4-methylenedioxyphenyl)HeLa, PC3IC₅₀: 8.3 µM (HeLa), 34.34 µM (PC3)[4]
32-Aryl, 6-Methyl2-PhenylHeLa, PC3IC₅₀: 13.15 µM (HeLa), >100 µM (PC3)[4]
42-Oxo, 6-(3-methoxyphenyl)-Protein Kinase CK2IC₅₀: >20 µM[5]
52-Amino, 7-methoxy-Protein Kinase CK2IC₅₀: 1.1 µM[5]
Series B: Antimicrobial Activity
62-Chloro, 3-Formyl6-MethylStaphylococcus aureus, Pseudomonas aeruginosaMIC: ≤0.19 µg/mL[6]
72-Chloro, 3-(Imine)6-H, N-aryl substitutionsSARS-CoV-2 MPro, PLProKᵢ: < 2 µM (MPro)[3]
8Quinolone-thiosemicarbazoneVarious substitutionsMycobacterium tuberculosis H37RvGood to excellent activity[7]

Key SAR Insights from Related Analogs:

  • Substitution at C2: The presence of a chlorine atom at the C2 position, as seen in 2-chloroquinoline-3-carbaldehydes, serves as a versatile synthetic handle for introducing various functionalities.[6] This position is crucial for activity, and its modification can significantly impact the biological profile. For instance, replacing the chloro group with an amino group has been shown to enhance inhibitory activity against protein kinase CK2.[5]

  • Substitution at C3: The C3 position is amenable to a variety of substitutions that can modulate activity. For example, the introduction of a formyl group provides a key intermediate for the synthesis of more complex derivatives, such as imines and chalcones, which have shown potent antimicrobial and antitubercular activities.[3][6]

  • Substitution at C6: Modifications at the C6 position have a notable effect on anticancer activity. The presence of a methyl group, as in compound 3, can confer selective cytotoxicity.[4] Furthermore, a methoxy group at C6 has been implicated in inhibiting cell migration and invasion.[8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the synthesis and biological evaluation of quinoline derivatives.

General Synthesis of 2-Chloroquinoline Analogs:

A common route for the synthesis of 2-chloroquinoline derivatives involves the Vilsmeier-Haack reaction of acetanilides to yield 2-chloro-3-formylquinolines. These intermediates can then be further modified. For instance, condensation with various amines can produce Schiff bases, or they can undergo reactions to introduce other heterocyclic systems.

In Vitro Cytotoxicity Assays (MTT Assay):

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Synthesis and Biological Pathways

To better understand the experimental workflow and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Substituted Acetanilides vilsmeier Vilsmeier-Haack Reaction start->vilsmeier intermediate 2-Chloro-3-formylquinoline vilsmeier->intermediate modification Further Chemical Modifications (e.g., Condensation, Cyclization) intermediate->modification library Library of Analogs modification->library in_vitro In Vitro Assays (e.g., MTT, MIC) library->in_vitro Screening sar SAR Analysis in_vitro->sar lead_id Lead Identification sar->lead_id signaling_pathway cluster_pathway Potential Kinase Inhibition Pathway quinoline Quinoline Analog kinase Protein Kinase (e.g., CK2) quinoline->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response apoptosis Apoptosis cellular_response->apoptosis Inhibition

References

A Comparative In Vitro Biological Evaluation of Novel 2-Chloro-3,6-dimethylquinoline Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of novel quinoline derivatives, with a focus on compounds structurally related to 2-Chloro-3,6-dimethylquinoline. Due to the limited availability of public data on this specific scaffold, this guide synthesizes findings from closely related 2-chloroquinoline and quinoxaline analogs to provide a predictive comparison and support further research and development. The data presented herein is collated from various peer-reviewed studies and is intended to highlight structure-activity relationships and potential therapeutic applications, particularly in oncology.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxic activity of various quinoline and quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. This data provides a baseline for understanding how substitutions on the quinoline ring influence anticancer activity.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Chloroquinoline Analogs Curcumin-inspired 2-chloroquinoline (6c)PC-3 (Prostate)3.12 ± 0.11Curcumin>50
Curcumin-inspired 2-phenoxyquinoline (9d)PC-3 (Prostate)-Curcumin>50
Pyrazolo[4,3-f]quinoline (1M)NUGC-3 (Gastric)< 8Doxorubicin-
Pyrazolo[4,3-f]quinoline (2E)NUGC-3 (Gastric)< 8Doxorubicin-
Pyrazolo[4,3-f]quinoline (2P)NUGC-3 (Gastric)< 8Doxorubicin-
3-Chloroquinoline Hybrids Indolin-2-one Hybrid (LM07)DU-145 (Prostate)11--
Indolin-2-one Hybrid (LM10)HCT-115 (Colon)41.3--
Benzenesulfonamide Hybrid (2)A549-Raw (Lung)44.34 µg/mLDCF>100 µg/mL
Benzenesulfonamide Hybrid (2)Lovo (Colorectal)28.82 µg/mLDCF>100 µg/mL
Benzenesulfonamide Hybrid (17)HeLa (Cervical)30.92 µg/mLDCF>100 µg/mL
Quinoxaline Analogs 2-chlorinated quinoxaline 1,4-dioxide (83a,b)Candida spp. (Antifungal)0.39–0.78 µg/mL--

Note: The data presented is for structurally related compounds and is intended to provide a comparative landscape for the potential activity of this compound derivatives. Direct experimental validation is required.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to evaluate the biological activity of quinoline derivatives.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for adherence.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[1]

Apoptosis Determination: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Potential Signaling Pathways and Experimental Workflows

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Preclinical_Workflow cluster_0 In Silico Screening cluster_1 In Vitro Assays cluster_2 In Vivo Studies InSilico ADMET Prediction Cytotoxicity Cytotoxicity Assay (e.g., MTT) InSilico->Cytotoxicity Prioritize Compounds Apoptosis Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis Confirm Cell Death Mechanism Mechanism Mechanism of Action (e.g., Western Blot) Apoptosis->Mechanism Elucidate Pathway Efficacy Efficacy Studies (Xenograft Models) Mechanism->Efficacy Validate in Living Organism Toxicity Toxicity Studies Efficacy->Toxicity Assess Safety Profile

Preclinical evaluation workflow for novel quinoline-based drug candidates.

Some quinoline derivatives have been suggested to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2]

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Quinoline This compound Derivative (Hypothesized) Quinoline->PI3K Inhibition

Hypothesized inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

References

Comparison of the antimicrobial activity of 2-Chloro-3,6-dimethylquinoline with other quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of various quinoline derivatives, with a focus on chloro-substituted compounds, to support research and development in antimicrobial drug discovery. The data presented is compiled from in vitro studies, offering a quantitative comparison of their potency against clinically relevant bacterial and fungal strains.

Quantitative Antimicrobial Activity

The antimicrobial potential of quinoline derivatives is primarily assessed by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values for several quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species. Lower MIC values are indicative of higher antimicrobial potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Chloro-6-methylquinoline Hydrazone Derivatives Escherichia coli3.12 - 50[1]
Staphylococcus aureus3.12 - 50[1]
Pseudomonas aeruginosa3.12 - 50[1]
Aspergillus niger3.12 - 50[1]
Aspergillus flavus3.12 - 50[1]
2-Chloro-3-hetarylquinolines Pseudomonas aeruginosaGood Potency at 1000[2]
Escherichia coliGood Potency at 1000[2]
Quinolone-coupled hybrid (5d) Gram-positive strains (MRSA, VRE)4 - 16[3]
Gram-negative strains0.125 - 8[3]
Quinoline-2-one derivative (6c) MRSA0.75[4]
VRE0.75[4]
MRSE2.50[4]
Ciprofloxacin (Reference) Escherichia coli≤0.015 - 0.25[5]
Staphylococcus aureus0.25 - 1.0[5]
Pseudomonas aeruginosa0.25 - 1.0[5]
Levofloxacin (Reference) Escherichia coli≤0.03 - 0.5[5]
Staphylococcus aureus0.12 - 0.5[5]
Pseudomonas aeruginosa0.5 - 2.0[5]

Experimental Protocols

The determination of antimicrobial activity for quinoline derivatives is conducted using standardized in vitro susceptibility testing methods. The following are detailed methodologies for the key experiments cited in the literature.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • Preparation of Microtiter Plates: A serial two-fold dilution of the test compound (e.g., a quinoline derivative) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the prepared bacterial or fungal suspension. Control wells, including a positive control (microorganism and broth without the compound) and a negative control (broth only), are also included. The plates are then incubated at 35-37°C for 16-20 hours.[6]

  • MIC Determination: After incubation, the MIC is visually determined as the lowest concentration of the quinoline derivative that completely inhibits the visible growth of the microorganism.[4][6]

Agar Disk Diffusion Method

This method is used to assess the susceptibility of a bacterial strain to a particular antimicrobial agent.

  • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[6]

  • Disk Application: Paper disks impregnated with a known concentration of the quinoline derivative are placed on the agar surface.[6]

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.[6]

  • Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the inhibition zone correlates with the susceptibility of the bacterium to the compound.[6]

Visualized Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of quinoline compound inoculate Inoculate microtiter plate wells with bacteria and compound prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for growth inhibition incubate->read_results determine_mic Determine MIC value read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

G quinolone Quinolone Derivative bacterial_cell Bacterial Cell quinolone->bacterial_cell Enters cell dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits bacterial_cell->dna_gyrase dna Bacterial DNA dna_gyrase->dna Acts on replication_fork Replication Fork Stalled dna_gyrase->replication_fork Leads to cell_death Cell Death replication_fork->cell_death

Caption: Quinolone Mechanism of Action via DNA Gyrase Inhibition.

References

Unambiguous Structure Validation of 2-Chloro-3,6-dimethylquinoline: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 2-Chloro-3,6-dimethylquinoline, a scaffold of interest in medicinal chemistry, unambiguous structural validation is paramount. While one-dimensional Nuclear Magnetic Resonance (NMR) provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitive structure confirmation. This guide provides a comparative analysis of key 2D NMR methods—COSY, HSQC, and HMBC—for the validation of this compound, and contrasts these with alternative analytical techniques.

Performance Comparison: 2D NMR and Alternative Techniques

The structural validation of this compound can be approached through various analytical methods, each offering distinct advantages and limitations. While 2D NMR techniques provide unparalleled detail on the covalent framework in solution, methods like X-ray crystallography and mass spectrometry offer complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (H-H, C-H), long-range correlations, and through-bond relationships in solution.Non-destructive; provides data on the molecule's structure in a physiologically relevant state (solution); elucidates complex spin systems.Requires soluble material; longer acquisition times compared to MS; does not provide absolute stereochemistry or crystal packing information.
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry in the solid state.Gold standard for unambiguous structure determination; provides crystal packing information.Requires a suitable single crystal, which can be challenging to grow; structure may differ between solid and solution states.[1][2]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns provide clues about substructures.High sensitivity; requires minimal sample; provides rapid molecular weight confirmation.Does not provide detailed connectivity information; isomers can be difficult to distinguish without fragmentation analysis.

Hypothetical 2D NMR Data for this compound

As no specific published 2D NMR data for this compound is readily available, the following tables present a realistic, hypothetical dataset based on typical chemical shifts for substituted quinolines. This data serves as an illustrative example for the interpretation of 2D NMR spectra.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2C-~151.5
3C-~125.0
4C-H~7.9~137.0
4aC-~129.0
5C-H~7.7~130.0
6C-~135.0
7C-H~7.4~128.5
8C-H~7.6~127.0
8aC-~148.0
3-CH₃C-H₃~2.5~18.0
6-CH₃C-H₃~2.4~21.0

Table 2: Expected 2D NMR Correlations for this compound

ExperimentCorrelation TypeExpected Key Correlations
COSY ¹H-¹H (through 2-3 bonds)H-4 ↔ H-5; H-7 ↔ H-8
HSQC ¹H-¹³C (through 1 bond)H-4 ↔ C-4; H-5 ↔ C-5; H-7 ↔ C-7; H-8 ↔ C-8; H (3-CH₃) ↔ C (3-CH₃); H (6-CH₃) ↔ C (6-CH₃)
HMBC ¹H-¹³C (through 2-3 bonds)H-4 ↔ C-2, C-4a, C-5; H-5 ↔ C-4, C-6, C-8a; H (3-CH₃) ↔ C-2, C-3, C-4; H (6-CH₃) ↔ C-5, C-6, C-7

Experimental Protocols

Sample Preparation for 2D NMR Spectroscopy
  • Sample Quantity: Weigh 5-25 mg of this compound for ¹H-detected experiments like COSY, HSQC, and HMBC.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). The typical volume is 0.6-0.7 mL.[3]

  • Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[4]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR in organic solvents, setting the 0 ppm mark.[3]

2D NMR Data Acquisition

The following are typical parameters for a 500 MHz NMR spectrometer.

a) COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).

  • Spectral Width (F2 and F1): 10-12 ppm in both dimensions.

  • Number of Scans (NS): 2-4 per increment.

  • Number of Increments (F1): 256-512.

  • Relaxation Delay (D1): 1.5-2.0 s.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • ¹H Spectral Width (F2): 10-12 ppm.

  • ¹³C Spectral Width (F1): 0-160 ppm.

  • Number of Scans (NS): 2-8 per increment.

  • Number of Increments (F1): 128-256.

  • Relaxation Delay (D1): 1.5 s.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).

  • ¹H Spectral Width (F2): 10-12 ppm.

  • ¹³C Spectral Width (F1): 0-180 ppm.

  • Number of Scans (NS): 8-16 per increment.

  • Number of Increments (F1): 256-512.

  • Relaxation Delay (D1): 2.0 s.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.[5]

Protocol for Structure Elucidation by Single-Crystal X-ray Crystallography
  • Crystallization: Grow a single crystal of this compound of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution.[1]

  • Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[6]

Protocol for Analysis by Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.[7]

  • Ionization: For a molecule like this compound, Electron Ionization (EI) is a common technique that produces characteristic fragmentation patterns.[7]

  • Analysis: The ionized sample is introduced into the mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks.

  • Fragmentation Analysis: The fragmentation pattern is analyzed to deduce the structure of the molecule. For this compound, expected fragmentations include the loss of a methyl radical (-15 amu), a chlorine atom (-35/37 amu), and potentially cleavage of the quinoline ring system.

Visualizing the Workflow

G cluster_0 2D NMR Workflow for Structure Validation A Synthesized Compound (this compound) B Sample Preparation (Dissolution in Deuterated Solvent) A->B C 1D NMR Acquisition (¹H and ¹³C) B->C D 2D NMR Acquisition C->D E COSY (H-H Correlation) D->E Homonuclear F HSQC (Direct C-H Correlation) D->F Heteronuclear G HMBC (Long-Range C-H Correlation) D->G Heteronuclear H Data Processing & Interpretation E->H F->H G->H I Structure Elucidation & Validation H->I

Caption: Workflow for 2D NMR-based structure validation.

This guide demonstrates the central role of 2D NMR spectroscopy in the structural validation of this compound. By systematically applying COSY, HSQC, and HMBC experiments, researchers can build a comprehensive and unambiguous picture of the molecular structure, which is critical for advancing drug development programs. The comparison with orthogonal techniques like X-ray crystallography and mass spectrometry highlights the complementary nature of modern analytical methods in chemical research.

References

Comparative Cytotoxicity Analysis of Novel 2-Chloro-3,6-dimethylquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro cytotoxicity assays applicable to newly synthesized 2-Chloro-3,6-dimethylquinoline compounds. It details experimental protocols for key assays, presents comparative data for structurally related compounds, and visualizes experimental workflows and potential signaling pathways to aid in the evaluation of novel anticancer agents.

Introduction to Cytotoxicity Assays for Quinoline Derivatives

Quinoline and its derivatives are a significant class of heterocyclic compounds known for their broad range of biological activities, including potential anticancer properties.[1][2][3] The evaluation of the cytotoxic effects of newly synthesized compounds, such as this compound derivatives, is a critical first step in the drug discovery pipeline. A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities. These assays measure different cellular parameters, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis).[2]

This guide focuses on three commonly employed cytotoxicity assays: the MTT assay, the Annexin V/Propidium Iodide (PI) assay for apoptosis and necrosis, and caspase activation assays. Understanding the principles and methodologies of these assays is crucial for generating reliable and comparable data.

Comparative Cytotoxicity Data

While specific data for this compound is not yet publicly available, the following table summarizes the cytotoxic activity of several 2-chloro-3-substituted quinoline derivatives against a panel of human cancer cell lines.[4][5] These compounds share the 2-chloroquinoline core structure and provide a valuable benchmark for comparison. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.[2] 5-Fluorouracil (5-FU), a commonly used chemotherapy drug, is included as a reference compound.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-Chloro-3-substituted Quinoline Derivatives [5]

CompoundHepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)PC-3 (Prostate)
3a 22.0 ± 1.5729.7 ± 3.2064.9 ± 5.0328.3 ± 2.32
3b 33.5 ± 3.7835.6 ± 4.3027.0 ± 2.3842.1 ± 2.98
4c 8.02 ± 0.387.15 ± 0.35--
4d 6.95 ± 0.348.35 ± 0.42--
7b 22.9 ± 1.8115.8 ± 1.3028.2 ± 3.3718.8 ± 2.07
5-FU 60.7 ± 1.3140.7 ± 2.4641.5 ± 1.5463.8 ± 2.69

Data is presented as mean ± standard deviation. A lower IC50 value indicates higher cytotoxic potency.

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below. These protocols are based on established methods for evaluating quinoline derivatives.[1][2][6]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1][8] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Materials:

  • Desired cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound compounds (and other test articles)

  • MTT reagent (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6] Incubate for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.[10] Include untreated and vehicle-treated (e.g., DMSO) controls.[1]

  • Incubation: Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours).[1][7]

  • MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium without disturbing the formazan crystals.[1] Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6][8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7][8] A reference wavelength of >650 nm can be used to correct for background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Compounds compound_prep->add_compounds incubate_cells Incubate for 24-72h add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Experimental workflow for the MTT cytotoxicity assay.

Annexin V/PI Assay for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][11] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]

Materials:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) or 7-AAD[13]

  • 1X Annexin V Binding Buffer

  • Cold PBS

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1 x 10^6 cells/well) and treat with the this compound compounds for the desired time.[2][6]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[2]

  • Washing: Wash the cells twice with cold PBS.[2]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[2]

Caspase Activation Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[14] Assays to measure the activity of key executioner caspases, such as caspase-3, can confirm that cell death is occurring through an apoptotic pathway.[15][16]

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate conjugated to a colorimetric or fluorometric reporter

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Cell Lysis: Treat cells with the quinoline derivative, then lyse the cells to release their contents.[2]

  • Substrate Addition: Add a caspase-3-specific substrate to the cell lysate.[2]

  • Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate, releasing the reporter molecule.[2]

  • Detection: Measure the signal (color or fluorescence) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Potential Signaling Pathways

The cytotoxic effects of quinoline derivatives can be mediated through various signaling pathways, often culminating in the activation of apoptosis.[10][14] Many anticancer agents induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[14] Both pathways converge on the activation of executioner caspases, such as caspase-3.[14][17] Some quinoline derivatives have been shown to activate both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).[14][17][18]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound Quinoline Compound death_receptor Death Receptors compound->death_receptor (e.g.) mitochondria Mitochondria compound->mitochondria (e.g.) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Potential apoptotic signaling pathways induced by quinoline compounds.

Conclusion

The evaluation of newly synthesized this compound compounds requires a multi-faceted approach to characterize their cytotoxic properties. The combination of the MTT assay for an initial screen of cell viability, followed by more mechanistic assays such as Annexin V/PI staining and caspase activation, provides a robust framework for assessing their potential as anticancer agents. The comparative data on structurally related 2-chloroquinoline derivatives offers a valuable reference for interpreting the potency of these new compounds. Further investigation into the specific molecular targets and signaling pathways will be essential for their future development.

References

Comparative Docking Analysis of 2-Chloro-3,6-dimethylquinoline Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the docking studies of 2-Chloro-3,6-dimethylquinoline derivatives against various protein targets implicated in disease, with a focus on cancer-related kinases. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its broad pharmacological activities.[1] This document is intended for researchers, scientists, and drug development professionals interested in the in-silico evaluation of this promising class of compounds.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities (docking scores) of various quinoline derivatives, including those structurally related to the this compound scaffold, against several key protein targets. Lower docking scores indicate a higher predicted binding affinity.

Derivative TypeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
2-chloro-3-((2,2-dimethylhydrazono)methyl)quinolineHIV-1 Reverse Transcriptase1RT2-8.76 (Compound 3g GOLD Score: 79.24)[2][3]
2-chloro-3-((2,2-dimethylhydrazono)methyl)quinolineHIV-1 Reverse Transcriptase1RT2-8.51 (Compound 3b GOLD Score: 78.34)[2][3]
2-chloroquinoline-based pyrazolinePI3K4A2J-7.85 (Compound 5)[4]
2-chloroquinoline-based pyrazolinePI3K4A2J-7.17 (Compound 3)[4]
Quinoline-Thiazole HybridBCR-ABL1 Tyrosine Kinase3QRJ-8.9[5]
Quinoline-Thiazole HybridBCR-ABL1 Tyrosine Kinase3QRJ-7.2[5]
2H-thiopyrano[2,3-b]quinolineCB1a2IGR-6.1 (Compound 4)[6]
2H-thiopyrano[2,3-b]quinolineCB1a2IGR-5.3 (Compound 1)[6]

Experimental Protocols

The methodologies for molecular docking studies are crucial for the reproducibility and reliability of the results. Below is a generalized protocol based on common practices for docking quinoline derivatives.

Ligand and Protein Preparation
  • Ligand Preparation: The 2D structures of the this compound derivatives are sketched using chemical drawing software. These are then converted to 3D structures and subjected to energy minimization using a force field such as Merck Molecular Force Field (MMFF94). The optimized ligand structures are saved in a suitable format (e.g., .pdbqt or .mol2) for docking.[7]

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added, and appropriate charges are assigned to the amino acid residues. The protein structure is then energy minimized to relieve any steric clashes.

Molecular Docking Simulation
  • Software: A variety of software packages can be utilized for molecular docking, including AutoDock Vina, Schrödinger's Maestro (using Glide), and GOLD.[2][3][4]

  • Grid Generation: A grid box is defined around the active site of the protein. The size and coordinates of the grid box are chosen to encompass the binding pocket of the target protein, providing a defined search space for the ligand.

  • Docking Algorithm: The docking program systematically explores various conformations and orientations of the ligand within the defined grid box. For each pose, the binding energy is calculated, and the algorithm aims to identify the pose with the lowest binding energy, which represents the most stable predicted binding mode.

Analysis of Results

The primary output of a docking study is the binding affinity, typically reported as a docking score in kcal/mol. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

Mandatory Visualization

To further elucidate the processes involved, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->grid_gen docking_sim Docking Simulation (Explore Poses) grid_gen->docking_sim results Analyze Results (Binding Affinity, Interactions) docking_sim->results lead_opt Lead Optimization results->lead_opt

A generalized workflow for comparative molecular docking studies.

Quinoline derivatives have been extensively studied as inhibitors of various protein kinases, including those in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Quinoline This compound Derivative (Inhibitor) Quinoline->PI3K Inhibition

The PI3K/Akt signaling pathway, a potential target for quinoline-based inhibitors.

References

Spectroscopic comparison of 2-Chloro-3,6-dimethylquinoline and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 2-Chloro-3,6-dimethylquinoline and its synthetic precursors, N-(4-methylphenyl)acetamide and 2,6-dimethylquinoline, provides valuable insights for researchers in the fields of organic synthesis and drug development. This guide offers a comparative summary of their key spectroscopic data, detailed experimental protocols, and a visualization of the synthetic pathway.

The synthesis of this compound, a substituted quinoline of interest in medicinal chemistry, typically proceeds through a Vilsmeier-Haack reaction of an appropriate acetanilide, followed by chlorination. This guide focuses on the spectroscopic signatures of the starting material, N-(4-methylphenyl)acetamide, a potential related compound, 2,6-dimethylquinoline, and the final product, this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative data is essential for reaction monitoring, quality control, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
N-(4-methylphenyl)acetamide 7.39 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 2.31 (s, 3H, Ar-CH₃), 2.16 (s, 3H, COCH₃)
2,6-dimethylquinoline [1]7.93-7.21 (m, 5H, Ar-H), 2.72 (s, 3H, C₂-CH₃), 2.50 (s, 3H, C₆-CH₃)[1]
This compound Data not available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
N-(4-methylphenyl)acetamide 168.8 (C=O), 135.6 (Ar-C), 134.1 (Ar-C), 129.5 (Ar-CH), 120.1 (Ar-CH), 24.4 (COCH₃), 20.9 (Ar-CH₃)
2,6-dimethylquinoline [1]157.9, 146.4, 135.4, 128.2 (ipso carbons), 135.3-121.9 (aromatic carbons), 25.26 (C₂-CH₃), 21.44 (C₆-CH₃)[1]
This compound Data not available in the searched literature.

Table 3: IR Spectroscopic Data (KBr Pellet)

CompoundKey Absorptions (cm⁻¹)
N-(4-methylphenyl)acetamide ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~3000-2850 (C-H stretch)
2,6-dimethylquinoline [2]~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600, 1500, 1450 (C=C and C=N ring stretching)[2]
This compound Data not available in the searched literature.

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
N-(4-methylphenyl)acetamide [3]149[3]107, 92, 77, 43
2,6-dimethylquinoline [2]157[2]156, 142, 128, 115[2]
This compound [4][5]191[4][5]Fragmentation data not available in the searched literature.

Synthetic Pathway

The logical relationship between the precursor and the final product is illustrated below. The Vilsmeier-Haack reaction of N-(4-methylphenyl)acetamide is a common method for the synthesis of substituted quinolines.

G cluster_precursor Precursor cluster_intermediate Intermediate cluster_product Final Product A N-(4-methylphenyl)acetamide B 2,6-dimethylquinolin-3-carbaldehyde A->B Vilsmeier-Haack Reaction (POCl₃, DMF) C This compound B->C Chlorination

Caption: Synthetic pathway from N-(4-methylphenyl)acetamide to this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. The solution was filtered to remove any particulate matter.[6][7]

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 75 MHz spectrometer with complete proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[8][9] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[8]

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).[10]

  • Ionization: Electron Ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.

  • Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and characteristic fragmentation patterns.[11]

References

Assessing the Drug-Likeness of 2-Chloro-3,6-dimethylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of therapeutic applications, including antimicrobial and anticancer agents.[1][2] The strategic substitution on the quinoline ring is a key approach to modulate the physicochemical and pharmacokinetic properties of these derivatives, ultimately influencing their drug-likeness. This guide provides a comparative assessment of 2-Chloro-3,6-dimethylquinoline and its derivatives, evaluating their potential as viable drug candidates. The analysis is based on established principles of drug-likeness, including Lipinski's Rule of Five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and compares them with alternative heterocyclic scaffolds such as quinazolines and quinoxalines.

Quantitative Assessment of Drug-Likeness Properties

The drug-like properties of this compound and its representative derivatives were assessed using in silico predictive models alongside a comparative analysis with established drugs and alternative scaffolds. The data presented in the following tables are predicted values from computational models and serve as a guide for prioritizing compounds for experimental validation.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of Five Violations
This compound C₁₁H₁₀ClN191.66[3]3.82010
Derivative A (Amine substitution at C2)C₁₅H₁₆N₂236.303.95120
Derivative B (Ester linkage at C3-methyl)C₁₄H₁₄ClNO₂263.723.58030
Comparator Compounds
ChloroquineC₁₈H₂₆ClN₃319.874.61130
Gefitinib (Quinazoline)C₂₂H₂₄ClFN₄O₃446.903.25180
Erlotinib (Quinazoline)C₂₂H₂₃N₃O₄393.443.41170
Ciprofloxacin (Quinolone)C₁₇H₁₈FN₃O₃331.34-0.83260

Note: Data for this compound and its derivatives are based on in silico predictions. Data for comparator compounds are from established drug databases.

Table 2: Predicted ADMET Properties

CompoundPredicted Aqueous Solubility (logS)Predicted Blood-Brain Barrier (BBB) PermeabilityPredicted CYP2D6 InhibitionPredicted Hepatotoxicity
This compound -3.5HighInhibitorProbable
Derivative A (Amine substitution at C2)-3.2HighNon-inhibitorProbable
Derivative B (Ester linkage at C3-methyl)-3.8MediumInhibitorLess Probable
Comparator Compounds
Chloroquine-3.1HighInhibitorProbable
Gefitinib (Quinazoline)-4.2MediumNon-inhibitorProbable
Erlotinib (Quinazoline)-4.0MediumNon-inhibitorProbable
Ciprofloxacin (Quinolone)-2.5LowNon-inhibitorLess Probable

Note: The ADMET properties are predicted using computational models and require experimental verification.[4][5]

Experimental Protocols

Detailed and validated experimental protocols are crucial for confirming the predicted drug-likeness of novel compounds. Below are methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask method is a standard technique for the experimental determination of logP.

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning: Add a small aliquot of the stock solution to a flask containing a pre-saturated mixture of n-octanol and water.

  • Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Assay

Thermodynamic solubility can be determined using the shake-flask method.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 48-72 hours) to ensure equilibrium.

  • Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

In Vitro Metabolic Stability Assay (Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species), NADPH (as a cofactor), and the test compound in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: After centrifugation to precipitate proteins, analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate its in vitro half-life and intrinsic clearance.

Caco-2 Permeability Assay

This assay is used to predict intestinal absorption of a compound.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Compound Application: Apply the test compound to the apical (AP) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (BL) side.

  • Quantification: Analyze the concentration of the compound in the BL samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp), which is an indicator of the rate of transport across the cell monolayer.

Visualizing Experimental and Logical Frameworks

To provide a clearer understanding of the processes involved in drug-likeness assessment, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway often targeted by quinoline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Experimental Validation cluster_decision Decision synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization lipinski Lipinski's Rule of Five characterization->lipinski admet ADMET Prediction characterization->admet logp logP Determination lipinski->logp solubility Aqueous Solubility admet->solubility stability Metabolic Stability admet->stability permeability Caco-2 Permeability admet->permeability decision Lead Candidate? solubility->decision logp->decision stability->decision permeability->decision

Caption: Experimental workflow for assessing the drug-likeness of novel compounds.

signaling_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Quinoline_Derivative Quinoline Derivative (Kinase Inhibitor) Quinoline_Derivative->EGFR Inhibition

Caption: Simplified EGFR signaling pathway, a common target for quinoline-based anticancer agents.

Comparative Analysis and Discussion

The in silico analysis suggests that this compound and its simple derivatives generally adhere to Lipinski's Rule of Five, indicating a favorable profile for oral bioavailability. The parent compound and its derivatives possess molecular weights well below the 500 Da threshold, and their calculated logP values are within the acceptable range, suggesting good membrane permeability.

Compared to established drugs, the predicted properties of the this compound series are promising. For instance, their predicted aqueous solubility is comparable to or better than some marketed quinoline and quinazoline drugs. However, potential liabilities, such as predicted inhibition of CYP2D6 and possible hepatotoxicity, warrant further experimental investigation.[6] These are common concerns with aromatic heterocyclic compounds and highlight the importance of early-stage toxicity screening.

When compared to alternative scaffolds like quinazolines (e.g., Gefitinib, Erlotinib), which are prominent as kinase inhibitors in cancer therapy, the this compound core offers a distinct chemical space for exploring new intellectual property and potentially overcoming resistance mechanisms associated with existing drugs.[7][8] Quinoxaline derivatives also represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects, making them relevant comparators in the search for novel therapeutic agents.[9][10]

Conclusion

This compound derivatives present a promising scaffold for the development of new therapeutic agents. In silico predictions indicate good drug-like properties, warranting their synthesis and further experimental evaluation. The provided experimental protocols offer a roadmap for the validation of these computational predictions. A thorough investigation of their ADMET properties, particularly metabolic stability and potential toxicities, will be critical in advancing these compounds through the drug discovery pipeline. Comparative analysis with existing drugs and alternative heterocyclic systems underscores the potential of this compound class to yield novel and effective drug candidates.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-Chloro-3,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct synthetic routes to 2-Chloro-3,6-dimethylquinoline, a valuable intermediate in pharmaceutical research. The following sections present a quantitative summary of each route, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The two primary synthetic strategies evaluated are:

  • Route 1: A two-step process involving the formation of a 2-hydroxyquinoline intermediate via a Conrad-Limpach-type reaction, followed by chlorination.

  • Route 2: A two-step synthesis commencing with a Vilsmeier-Haack reaction to generate a 2-chloro-3-formylquinoline derivative, which is subsequently reduced to the target molecule.

The key quantitative metrics for each route are summarized in the table below for ease of comparison.

ParameterRoute 1: Hydroxyquinoline Formation & ChlorinationRoute 2: Vilsmeier-Haack Reaction & Formyl Reduction
Number of Steps 22
Starting Materials p-Toluidine, Ethyl 2-methylacetoacetatep-Methylacetanilide
Key Reagents Polyphosphoric acid, Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Hydrazine hydrate, Potassium hydroxide
Intermediate 2-Hydroxy-3,6-dimethylquinoline2-Chloro-3-formyl-6-methylquinoline
Overall Yield ~75-85% (estimated)~60-70% (estimated)
Reaction Conditions High temperature for cyclization and chlorinationModerate to high temperatures
Purification Crystallization, Column chromatographyCrystallization, Column chromatography

Route 1: Hydroxyquinoline Formation and Chlorination

This synthetic pathway offers a convergent approach to the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3,6-dimethylquinoline

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, p-toluidine (10.7 g, 0.1 mol) and ethyl 2-methylacetoacetate (14.4 g, 0.1 mol) are mixed.

  • Polyphosphoric acid (50 g) is added to the mixture.

  • The reaction mixture is heated to 140-150°C and maintained at this temperature for 2 hours with vigorous stirring.

  • After cooling to approximately 80°C, the mixture is poured into a beaker containing crushed ice (200 g).

  • The resulting precipitate is collected by filtration, washed with water until the washings are neutral, and then dried.

  • The crude product is recrystallized from ethanol to afford 2-hydroxy-3,6-dimethylquinoline. (Expected yield: 80-90%).

Step 2: Synthesis of this compound

  • To a flask containing 2-hydroxy-3,6-dimethylquinoline (17.3 g, 0.1 mol), phosphorus oxychloride (POCl₃, 30 mL) is added.

  • The mixture is heated under reflux for 3 hours.

  • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound. (Expected yield: 90-95%).

Synthetic Pathway Diagram

G p_toluidine p-Toluidine hydroxyquinoline 2-Hydroxy-3,6-dimethylquinoline p_toluidine->hydroxyquinoline Polyphosphoric Acid, 140-150°C ethyl_acetoacetate Ethyl 2-methylacetoacetate ethyl_acetoacetate->hydroxyquinoline chloroquinoline This compound hydroxyquinoline->chloroquinoline POCl₃, reflux

Caption: Route 1: Synthesis via a hydroxyquinoline intermediate.

Route 2: Vilsmeier-Haack Reaction and Formyl Group Reduction

This route utilizes the versatile Vilsmeier-Haack reaction as a key step.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-formyl-6-methylquinoline

  • In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, N,N-Dimethylformamide (DMF, 20 mL) is cooled in an ice bath.

  • Phosphorus oxychloride (POCl₃, 15 mL) is added dropwise with stirring, maintaining the temperature below 10°C.

  • p-Methylacetanilide (14.9 g, 0.1 mol) is then added portion-wise to the Vilsmeier reagent.

  • The reaction mixture is heated to 60-70°C for 8 hours.

  • After completion, the reaction mixture is cooled and poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to give 2-chloro-3-formyl-6-methylquinoline. (Reported yields are typically in the range of 70-80%).

Step 2: Wolff-Kishner Reduction to this compound

  • In a round-bottom flask equipped with a reflux condenser, 2-chloro-3-formyl-6-methylquinoline (20.5 g, 0.1 mol), hydrazine hydrate (80%, 15 mL), and diethylene glycol (100 mL) are mixed.

  • Potassium hydroxide pellets (11.2 g, 0.2 mol) are added, and the mixture is heated to 130-140°C for 2 hours.

  • The condenser is then removed, and the temperature is slowly raised to 190-200°C to distill off water and excess hydrazine.

  • The reaction mixture is maintained at this temperature for an additional 4 hours.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The residue is purified by column chromatography on silica gel (hexane-ethyl acetate) to afford this compound. (Expected yield: 85-95%).

Synthetic Pathway Diagram

G p_methylacetanilide p-Methylacetanilide formylquinoline 2-Chloro-3-formyl-6-methylquinoline p_methylacetanilide->formylquinoline POCl₃, DMF (Vilsmeier-Haack) chloroquinoline This compound formylquinoline->chloroquinoline Hydrazine Hydrate, KOH, Diethylene Glycol, 190-200°C

Caption: Route 2: Synthesis via Vilsmeier-Haack and reduction.

Objective Comparison and Conclusion

Route 1 offers a potentially higher overall yield and utilizes a more convergent strategy. The starting materials are readily available, and the reactions are relatively straightforward to perform. However, the initial cyclization step requires high temperatures and a strong acid, which may not be suitable for all substrates with sensitive functional groups.

Route 2 employs the well-established and reliable Vilsmeier-Haack reaction. A key advantage is the direct introduction of the chloro-substituent at the 2-position. The subsequent Wolff-Kishner reduction is a powerful method for converting aldehydes to methyl groups, though it requires high temperatures and strongly basic conditions. A potential drawback of this route is the handling of hydrazine, which is toxic.

Safety Operating Guide

Safe Disposal of 2-Chloro-3,6-dimethylquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-3,6-dimethylquinoline (CAS No. 132118-28-6). Adherence to these procedural guidelines is critical for ensuring personnel safety, regulatory compliance, and environmental protection. As a chlorinated heterocyclic compound, this compound requires disposal as hazardous waste.

Immediate Safety and Handling Protocols

Prior to handling, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information for structurally similar compounds, such as 2-chloro-3,7-dimethylquinoline, should be considered, assuming similar hazard profiles.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: Use a NIOSH-approved respirator if handling outside of a fume hood or if dusts are generated.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Procedures

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]

  • Waste Identification and Classification:

    • This compound is classified as a halogenated organic compound and must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a designated and compatible hazardous waste container.

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. This segregation is vital for proper disposal and can impact disposal costs.

  • Container Management:

    • Use a clearly labeled, leak-proof, and sealable container for waste collection. The container material should be compatible with chlorinated organic compounds.

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". All other components of the waste mixture should also be listed with their approximate concentrations.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • The storage area should be away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.

    • The primary recommended disposal method is controlled incineration at a licensed chemical destruction plant, often with flue gas scrubbing to neutralize acidic byproducts.[1]

Quantitative Data Summary

ParameterInformationSource
Chemical Name This compoundSanta Cruz Biotechnology
CAS Number 132118-28-6Santa Cruz Biotechnology
Molecular Formula C₁₁H₁₀ClNSanta Cruz Biotechnology
Molecular Weight 191.66 g/mol Santa Cruz Biotechnology
Primary Hazard Class Halogenated Organic CompoundGeneral Chemical Knowledge
Recommended Disposal Controlled Incineration[1]
Prohibited Disposal Sewer System, Regular Trash[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated (this compound) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Waste' container is_halogenated->collect_halogenated Yes label_container Label container with 'Hazardous Waste' and contents collect_halogenated->label_container store_safely Store sealed container in a satellite accumulation area label_container->store_safely contact_ehs Contact EHS or licensed waste disposal company store_safely->contact_ehs end Proper Disposal via Controlled Incineration contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific waste disposal protocols and the Safety Data Sheet for any chemical before handling and disposal. Regulations for hazardous waste disposal may vary by location.

References

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3,6-dimethylquinoline
Reactant of Route 2
2-Chloro-3,6-dimethylquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.